Velnacrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046945 | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124027-47-0, 121445-24-7, 121445-26-9 | |
| Record name | Velnacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velnacrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNACRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Velnacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Velnacrine: A Technical Guide to its Discovery, Synthesis, and Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velnacrine (1-hydroxytacrine) is a centrally-acting cholinesterase inhibitor and a primary metabolite of tacrine, the first drug approved for the symptomatic treatment of Alzheimer's disease. Developed as a potential successor to tacrine with a potentially improved safety profile, this compound underwent extensive clinical investigation. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, its mechanism of action, and a detailed summary of its clinical trial data. The guide includes structured tables of quantitative data, detailed experimental protocols from key studies, and visual diagrams of its signaling pathway and proposed mechanism of hepatotoxicity. Despite initial promise, the development of this compound was ultimately halted due to concerns regarding its efficacy and, most notably, its association with hepatotoxicity, a side effect also prominent with its parent compound, tacrine.
Discovery and Rationale
This compound, also known as 1-hydroxytacrine, was identified as a major active metabolite of tacrine.[1] The rationale for its development was rooted in the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in acetylcholine levels in the brain contributes to the cognitive deficits observed in patients.[2] By inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] It was hypothesized that as a metabolite, this compound might offer a more favorable pharmacokinetic and safety profile compared to tacrine.
Synthesis of this compound
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the general synthetic strategy involves the modification of the tacrine scaffold. This compound is the 1-hydroxy derivative of tacrine. One described approach to synthesize this compound and its analogs involves the reaction of an anthranilonitrile with a cyclohexan-1,3-dione to form a ketone precursor, which is then reduced to the corresponding alcohol, this compound.[4]
A more general, multi-step synthesis of tacrine, the parent compound of this compound, is well-documented and typically involves the following key steps:
General Synthesis of the Tacrine Scaffold:
-
Niementowski Reaction: Reaction of anthranilic acid with cyclohexanone in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form 9-chloro-1,2,3,4-tetrahydroacridine.[5]
-
Amination: Subsequent nucleophilic substitution of the chloro group with ammonia (or an appropriate amine) to yield tacrine.[5]
To obtain this compound, a modification of this synthesis would be required, likely involving the use of a cyclohexanone derivative with a protected hydroxyl group at the appropriate position, or through the hydroxylation of the tacrine molecule. This compound is formed in vivo via hydroxylation of tacrine by cytochrome P450 isoforms CYP1A1 and CYP1A2.[1]
Mechanism of Action: Cholinesterase Inhibition
This compound exerts its therapeutic effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine.[3] The inhibition of these enzymes leads to an increase in the concentration of acetylcholine at cholinergic synapses, thereby potentiating cholinergic neurotransmission. This is believed to temporarily improve cognitive function in individuals with Alzheimer's disease. This compound's inhibition of AChE is reversible.[6]
Figure 1: Mechanism of action of this compound as a cholinesterase inhibitor.
Clinical Trials and Efficacy
This compound underwent several clinical trials to evaluate its safety and efficacy in patients with mild-to-moderate Alzheimer's disease. The primary efficacy measure in these trials was often the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).
Summary of Key Clinical Trial Data
| Study | Number of Patients | Dosage | Duration | Key Efficacy Outcome (ADAS-Cog) | Key Adverse Events |
| The Mentane Study Group (1994) [7] | 735 | 10, 25, 50, 75 mg t.i.d. | 6 weeks (dose-replication) | Statistically significant improvement (p < 0.001); highest dose averaged a 4.1-point improvement from screen values. | Asymptomatic elevation in liver transaminases (29%). |
| Zemlan et al. (1996) [8] | 236 | 30, 75, 150, 225 mg/day | 6 weeks (dose-replication) | Statistically significant improvement at 2, 4, and 6 weeks (p < 0.004, p < 0.025, p < 0.001, respectively). | Asymptomatic elevation of liver transaminases (28%); Diarrhea (14%); Nausea (11%); Vomiting (5%). |
| Antuono et al. (1995) [9] | 449 | 150 or 225 mg/day | 24 weeks | Scores on the ADAS-Cog deteriorated in the placebo group (p < 0.05) but not in the this compound groups. 225 mg dose was superior to 150 mg (p < 0.05). | Reversible abnormal liver function tests leading to treatment discontinuation in 30% (150 mg) and 24% (225 mg) of patients. |
| US Dose-Finding Trial (as cited in an initial appraisal) [10] | 423 | Up to 225 mg/day | 6 weeks | Modest benefit in about one-third of patients. | Elevated plasma hepatic enzyme levels leading to treatment discontinuation in 27% of participants. |
Experimental Protocols of Key Clinical Trials
The Mentane Study Group (1994):
-
Objective: To examine the safety and efficacy of this compound in treating cognitive symptoms of Alzheimer's disease.
-
Study Design: A double-blind, placebo-controlled, multi-center trial.
-
Patient Population: 735 patients with mild-to-severe Alzheimer's disease.
-
Methodology:
-
Screening Visit: Patients were assessed for eligibility.
-
Dose-Ranging Phase: Patients were treated with this compound (10, 25, 50, and 75 mg t.i.d.) or placebo in a double-blind manner to identify responsive patients and their optimal dose.
-
Placebo Washout: A washout period was implemented.
-
Dose-Replication Phase: this compound-responsive patients were randomly assigned to receive their best dose of this compound (N=153) or placebo (N=156) for a six-week double-blind period.[7]
-
-
Primary Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).
-
Physician's Clinical Global Impression of Change (CGIC).[7]
-
Zemlan et al. (1996):
-
Objective: To assess the safety and efficacy of this compound for treating cognitive symptoms of Alzheimer's disease.
-
Study Design: A double-blind, placebo-controlled, multi-center trial.
-
Patient Population: 236 patients meeting NINCDS-ADRDA criteria for Alzheimer's disease.
-
Methodology:
-
Dose-Ranging Phase: Patients entered a double-blind, placebo-controlled dose-ranging protocol with this compound at 30, 75, 150, and 225 mg/day, each for one week, to identify responders (defined as a ≥ four-point improvement on the ADAS-Cog).[8]
-
Drug Washout: A two-week drug washout period followed.
-
Dose-Replication Phase: this compound responders were randomly assigned to their best this compound dose or placebo for a six-week dose-replication period.[8]
-
-
Primary Outcome Measures:
-
ADAS-Cog.
-
Clinical Global Improvement scale.[8]
-
Hepatotoxicity: A Major Limitation
A significant and ultimately decisive factor in the discontinuation of this compound's development was its association with hepatotoxicity, characterized by elevated liver transaminase levels.[7][8][9][10] This adverse effect was also a major concern with its parent drug, tacrine.
Proposed Mechanism of Hepatotoxicity
The hepatotoxicity of tacrine and its derivatives is believed to be mediated by the formation of reactive metabolites.[6] For tacrine, the 7-hydroxy metabolite is thought to be a precursor to a reactive quinone methide intermediate, which can covalently bind to cellular macromolecules, leading to cellular damage and an immune response.[11] Given that this compound is 1-hydroxytacrine, it is plausible that further metabolism could lead to the formation of reactive species. The proposed mechanism involves the metabolic activation of the tacrine ring system by cytochrome P450 enzymes to form electrophilic intermediates that can deplete cellular glutathione and bind to proteins, leading to oxidative stress and cell death.[12][13]
Figure 2: Proposed mechanism of this compound-induced hepatotoxicity.
Conclusion
This compound, a metabolite of tacrine, was developed as a cholinesterase inhibitor for the treatment of Alzheimer's disease. While early clinical trials demonstrated some modest cognitive benefits, its development was ultimately halted.[7][8][14] The primary reason for its discontinuation was the significant risk of hepatotoxicity, an adverse effect it shared with its parent compound.[9][10] A review by the FDA's peripheral and CNS drug advisory board resulted in a unanimous vote against recommending its approval.[6] The story of this compound highlights the critical importance of a thorough safety assessment in drug development, particularly for chronic conditions like Alzheimer's disease, and underscores the challenges of developing effective and safe treatments for this neurodegenerative disorder.
References
- 1. caymanchem.com [caymanchem.com]
- 2. US6194403B1 - Tacrine derivatives for treating Alzheimer's disease - Google Patents [patents.google.com]
- 3. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Synthesis of Tacrine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 7. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 11. Tacrine First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactive metabolites as a cause of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Synthesis: A Technical Guide to Pathways and Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
Velnacrine, a potent acetylcholinesterase (AChE) inhibitor and a major metabolite of tacrine, has been a subject of interest in the development of therapeutics for Alzheimer's disease.[1][2][3] Its synthesis involves the construction of the characteristic 9-amino-1,2,3,4-tetrahydroacridine scaffold, a process that can be achieved through several strategic pathways. This in-depth technical guide elucidates the core synthetic routes to this compound, detailing key intermediates, experimental protocols, and quantitative data to provide a comprehensive resource for researchers in medicinal chemistry and drug development.
The primary and most documented approach to this compound and its parent compound, tacrine, is the Friedländer annulation .[4][5][6][7] This versatile reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or β-ketoester, to form the quinoline ring system.[5][7] Variations of this methodology have been extensively employed for the synthesis of a wide array of tacrine analogues.[8][9]
Core Synthesis Pathway: The Friedländer Annulation Route
The most prominent synthetic pathway to this compound commences with the acid-catalyzed reaction between 2-aminobenzonitrile and cyclohexan-1,3-dione. This reaction proceeds through a key intermediate, a ketone, which is subsequently reduced to yield this compound (1-hydroxytacrine).[8]
A generalized representation of this pathway is depicted below:
Key Intermediates
The synthesis of this compound via the Friedländer annulation involves several crucial intermediates:
-
2-Aminobenzonitrile: This serves as the aromatic amine component, providing the benzene ring and the amino group that will ultimately form part of the quinoline core.
-
Cyclohexan-1,3-dione: This cyclic diketone provides the carbon framework for the partially saturated ring of the tetrahydroacridine system and the precursor to the hydroxyl group in this compound.
-
9-Amino-1,2,3,4-tetrahydroacridin-1-one: This ketone is the direct product of the Friedländer condensation and the immediate precursor to this compound. Its formation is a critical step in the overall synthesis.
Alternative Synthetic Approaches and Related Derivatives
While the Friedländer annulation is the most common, other strategies have been explored for the synthesis of the tacrine scaffold and its derivatives. These often involve modifications to the core structure to modulate pharmacological properties.[10] For instance, the synthesis of various 9-amino-1,2,3,4-tetrahydroacridine derivatives has been achieved by reacting 9-chloro-1,2,3,4-tetrahydroacridine with different amines.[11]
The following diagram illustrates a general workflow for the synthesis of tacrine, which shares the same core structure as this compound.
Quantitative Data Summary
The efficiency of the synthesis of tacrine, a closely related compound, provides insight into the expected yields for this compound synthesis. The following table summarizes quantitative data from a patented method for preparing 9-amino-1,2,3,4-tetrahydroacridine (tacrine).[12]
| Parameter | Value | Reference |
| Starting Materials | 2-Aminobenzonitrile, Cyclohexanone | [12] |
| Catalyst | p-Toluenesulfonic acid monohydrate | [12] |
| Solvent | Xylenes | [12] |
| Reaction Temperature | 130°C to 150°C (preferred ~145°C) | [12] |
| Reaction Time | 10 to 15 hours (preferred 11 to 12 hours) | [12] |
| Overall Yield | 93.4% | [12] |
| Purity (by GC analysis) | >99% | [12] |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of the tacrine core structure, which can be adapted for the synthesis of this compound by substituting cyclohexanone with cyclohexan-1,3-dione and adding a subsequent reduction step.
Protocol 1: Synthesis of 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine)[12][13]
-
A solution of 2-aminobenzonitrile in xylenes with 0.02-0.05 equivalents of p-toluenesulfonic acid monohydrate is heated to reflux with stirring.
-
At reflux, a solution of cyclohexanone in xylenes is added.
-
The mixture is refluxed for 8 to 12 hours.
-
After cooling, another 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate is added.
-
The mixture is heated to reflux for an additional 3 to 7 hours.
-
The product, as a p-toluenesulfonic acid salt, is isolated by filtration.
-
The free base is obtained by basifying the salt with aqueous sodium hydroxide.
-
The aqueous phase is extracted with dichloromethane.
-
The combined organic phases are washed with water, dried over potassium carbonate, and filtered.
-
The solvent is removed by rotary evaporation to yield 9-amino-1,2,3,4-tetrahydroacridine as a solid.
Protocol 2: Synthesis of 9-(Substituted-amino)-1,2,3,4-tetrahydroacridine Derivatives[11]
This protocol describes the synthesis of a tacrine derivative and illustrates the modification of the 9-amino group.
-
9-Chloro-1,2,3,4-tetrahydroacridine (1.09 g, 5.0 mmol) and 3-amino-1-propanol (1.12 g, 15.0 mmol) are combined in a thick-walled tube.
-
The tube is flushed with nitrogen, sealed, and heated to 150°C for 10 hours.
-
After cooling, the residue is dissolved in dichloromethane and washed with saturated sodium carbonate solution and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated to provide the product.
The logical relationship for choosing a synthetic pathway often depends on the desired substituents and overall yield. The diagram below illustrates a decision-making process for synthesizing tacrine analogues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane-altering effects of this compound and N-methylacridinium: relevance to tacrine and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]
Velnacrine in Preclinical Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a reversible cholinesterase inhibitor, is a pharmacological agent investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease. As a derivative of tacrine, its mechanism of action centers on the potentiation of cholinergic neurotransmission in the brain. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models. The information presented herein is intended to support further research and development efforts in the field of neurodegenerative disease therapeutics.
Pharmacokinetics
The preclinical pharmacokinetic profile of this compound has been characterized in several species, primarily in rats and dogs, to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption and Distribution
Metabolism and Excretion
This compound undergoes extensive metabolism in preclinical species.[1] The primary route of metabolism involves hydroxylation of the tetrahydroaminoacridine ring, leading to the formation of various mono- and dihydroxylated metabolites.[1] In dogs, two dihydrodiol metabolites have also been identified.[1] Phase II metabolism through conjugation does not appear to be a significant elimination pathway.[1]
The primary route of excretion for this compound and its metabolites is through the urine, with fecal elimination accounting for the remainder of the dose.[1] A significant portion of the administered dose is eliminated within 24 hours.[1] Notably, only a fraction of the drug is excreted as the unchanged parent compound, highlighting the extensive metabolic clearance.
Table 1: Excretion of Unchanged this compound in Urine Following Oral Administration of [14C]this compound Maleate
| Species | Percentage of Dose Excreted as Unchanged Drug in Urine |
| Rat | ~33% |
| Dog | ~19% |
Source: Disposition of [14C]this compound maleate in rats, dogs, and humans.[1]
Due to the limited availability of specific quantitative pharmacokinetic parameters in the public domain from preclinical studies, a detailed table of Cmax, Tmax, AUC, and half-life is not provided.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]
In Vitro Cholinesterase Inhibition
While specific IC50 values for this compound's inhibition of acetylcholinesterase and butyrylcholinesterase from preclinical studies are not detailed in the provided search results, its classification as a potent acetylcholinesterase inhibitor is well-established.[2] The ability of this compound to increase cholinergic neurotransmission in vitro provides the rationale for its investigation as a potential treatment for Alzheimer's disease.[2]
In Vivo Cognitive Enhancement
Preclinical studies in animal models of cognitive impairment have been conducted to evaluate the in vivo efficacy of this compound. A common model involves the induction of amnesia using the cholinergic antagonist scopolamine. In such models, this compound would be expected to reverse the cognitive deficits by increasing acetylcholine levels. While the search results confirm the use of such models for other cholinesterase inhibitors, specific quantitative data on the effects of this compound on cognitive performance (e.g., escape latency in the Morris water maze) in these preclinical models is not available in the provided literature. However, clinical studies in healthy volunteers have shown that single doses of this compound can attenuate cognitive impairment induced by central cholinergic blockade.[2]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibition of acetylcholinesterase, which can be adapted for testing compounds like this compound.
Objective: To determine the concentration of the test compound required to inhibit 50% of acetylcholinesterase activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Initiate the reaction by adding the AChE enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Add the substrate (ATCI) to each well to start the colorimetric reaction.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) using a microplate reader at regular intervals.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Morris Water Maze Test (In Vivo)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, and it is a relevant model for evaluating potential cognitive-enhancing drugs for conditions like Alzheimer's disease.
Objective: To assess the effect of this compound on spatial learning and memory in a rodent model of cognitive impairment (e.g., scopolamine-induced amnesia).
Apparatus:
-
A large circular pool filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the pool.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acquisition Phase (Training):
-
Animals are trained to find the hidden escape platform over several days.
-
Each day consists of multiple trials, with the animal starting from different quadrants of the pool.
-
The latency to find the platform and the swim path are recorded for each trial.
-
Learning is indicated by a decrease in escape latency and swim distance over successive trials and days.
-
-
Probe Trial (Memory Test):
-
After the acquisition phase, the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates good spatial memory.
-
-
Drug Administration:
-
In a scopolamine-induced amnesia model, scopolamine is administered before the test to impair cognitive function.
-
This compound (or vehicle control) is administered prior to scopolamine to assess its ability to prevent or reverse the amnesic effects.
-
-
Data Analysis:
-
Key parameters for analysis include escape latency, swim distance, time spent in the target quadrant, and the number of platform crossings.
-
Statistical analysis is performed to compare the performance of the this compound-treated group with the control and scopolamine-only groups.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the cholinergic synapse.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound demonstrates key characteristics of a centrally active acetylcholinesterase inhibitor in preclinical models. It is well-absorbed orally and undergoes extensive metabolism, with the majority of the drug and its metabolites excreted in the urine. Its pharmacodynamic action is centered on the enhancement of cholinergic neurotransmission. While the available literature provides a qualitative understanding of its preclinical profile, a comprehensive quantitative dataset for pharmacokinetic and pharmacodynamic parameters remains to be fully elucidated in the public domain. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further investigation into this compound and other novel cholinesterase inhibitors for the treatment of neurodegenerative diseases.
References
Velnacrine: A Hydroxylated Derivative of Tacrine for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Velnacrine, also known as 1-hydroxytacrine, is the principal active metabolite of tacrine, the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Developed as a potential successor to tacrine, this compound itself is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Its mechanism of action is centered on increasing the levels of the neurotransmitter acetylcholine in the brain, a key strategy for mitigating the cognitive symptoms of Alzheimer's disease.[4][5] Clinical trials demonstrated that this compound could produce modest but statistically significant cognitive improvements in patients with mild-to-moderate Alzheimer's.[6][7] However, its development was ultimately halted due to significant safety concerns, most notably a high incidence of hepatotoxicity, similar to its parent compound.[4][8] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, mechanism of action, clinical trial data, and the experimental protocols used in its evaluation.
Chemical Profile and Synthesis
This compound is structurally a hydroxylated derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine).[9] The addition of a hydroxyl group at the 1-position of the tetrahydroacridine ring system differentiates it from tacrine. This structural modification occurs in the body via metabolism of tacrine, primarily mediated by the cytochrome P450 1A2 isozyme.[1][2]
Synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols (this compound Analogues)
The synthesis of this compound and its analogues generally follows a modified Friedländer annulation. A common synthetic route involves the reaction of an anthranilonitrile with a cyclic ketone.[10] While specific, detailed protocols for the industrial synthesis of this compound (HP-029) are proprietary, the general laboratory synthesis for this class of compounds has been published.[9][11] A representative approach is outlined below.
General synthetic pathway for this compound analogues.
Mechanism of Action: Cholinesterase Inhibition
The therapeutic rationale for this compound in Alzheimer's disease is based on the "cholinergic hypothesis," which posits that cognitive decline in the disease is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[4][5]
-
ACh Release: In a healthy synapse, ACh is released from the presynaptic neuron and travels across the synaptic cleft.
-
Receptor Binding: ACh binds to cholinergic receptors on the postsynaptic neuron, propagating a nerve signal.
-
ACh Hydrolysis: The enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetate, terminating the signal.
-
This compound's Role: this compound acts as a reversible inhibitor of both AChE and BuChE.[3] By binding to these enzymes, it prevents the breakdown of ACh.
-
Outcome: This inhibition leads to an accumulation of ACh in the synaptic cleft, enhancing and prolonging cholinergic neurotransmission.[1][12]
This compound's inhibition of Acetylcholinesterase (AChE) in the synapse.
Clinical Efficacy Data
Multiple double-blind, placebo-controlled trials were conducted to evaluate the efficacy of this compound in patients with probable Alzheimer's disease. The primary endpoints were typically the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Global Impression of Change (CGI-C).
Table 1: Summary of this compound Efficacy from Clinical Trials
| Study | Dosage | Duration | Patient Population (n) | Key Efficacy Findings |
| US Dose-Finding Trial[4] | Up to 225 mg/day | 6 weeks | 423 | Modest benefit observed in approximately one-third of patients. |
| European Trial[4] | 150 mg/day | 10 days | 35 | Superior to placebo, with notable effects on language, praxis, and memory. |
| Mentane Study Group (1)[6] | 10-75 mg t.i.d. | 6 weeks (replication) | 309 (this compound: 153, Placebo: 156) | Statistically significant improvement on ADAS-Cog (p < 0.001) and CGI-C (p < 0.05) for this compound group. Highest dose averaged a 4.1-point ADAS-Cog improvement. |
| Mentane Study Group (2)[7] | 150 or 225 mg/day | 24 weeks | 449 (Placebo: 152, 150mg: 149, 225mg: 148) | ADAS-Cog scores deteriorated in the placebo group (p < 0.05) but not in this compound groups. The 225 mg dose was superior to the 150 mg dose (p < 0.05). |
Safety and Toxicity Profile
Despite showing modest efficacy, the clinical development of this compound was ultimately undermined by its adverse event profile, particularly hepatotoxicity.
Table 2: Key Adverse Events Associated with this compound
| Adverse Event | This compound Incidence | Placebo Incidence | Notes |
| Elevated Liver Transaminases | 24% - 30%[7] | 3%[7] | The most common reason for treatment discontinuation.[4] In one 6-week trial, 29% of patients experienced this side effect.[6] The elevations were generally asymptomatic and reversible.[7] |
| Withdrawals Due to Adverse Events | ~44% (24 weeks)[5] | ~26% (24 weeks)[5] | Significantly higher withdrawal rate in the this compound groups compared to placebo (p=0.0002).[5] |
| Diarrhea | ~30%[7] | ~36%[7] | The most common clinical adverse event, though it rarely led to therapy interruption.[7] |
| Neutropenia | Reported in a few patients[4] | Not specified | A serious but less common hematological side effect. |
The FDA's peripheral and CNS drug advisory board ultimately voted unanimously against recommending approval for this compound, citing its toxic nature and lack of convincing efficacy.[8]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors and was fundamental to the preclinical evaluation of compounds like this compound.
Principle: The assay measures the activity of AChE by detecting the production of thiocholine. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor like this compound reduces the rate of this color change.[13]
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
Substrate Solution: Dissolve acetylthiocholine iodide in the assay buffer to a final concentration of 15 mM.
-
Enzyme Solution: Prepare a stock solution of purified AChE (e.g., from human erythrocytes) in the assay buffer.
-
Inhibitor Solution: Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of the inhibitor solution (this compound) or buffer (for control).
-
50 µL of DTNB solution.
-
25 µL of AChE enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the acetylthiocholine substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Workflow for an Acetylcholinesterase (AChE) Inhibition Assay.
Conclusion
This compound represents a significant chapter in the development of therapeutics for Alzheimer's disease. As a hydroxylated derivative and active metabolite of tacrine, it demonstrated the potential of cholinesterase inhibition to yield modest cognitive benefits for patients.[6] However, the clinical journey of this compound also underscored the critical challenge of balancing efficacy with safety. The unacceptable incidence of hepatotoxicity ultimately led to the cessation of its development, paving the way for second-generation cholinesterase inhibitors with more favorable safety profiles.[4][8] For drug development professionals, the story of this compound remains a crucial case study in the complexities of metabolite activity, off-target toxicity, and the iterative process of drug design.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 9. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. attogene.com [attogene.com]
Velnacrine and its Potential Interaction with Amyloid-Beta Pathways: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a hydroxylated derivative of tacrine, was one of the early acetylcholinesterase inhibitors investigated for the symptomatic treatment of Alzheimer's disease.[1] Its primary mechanism of action is the inhibition of the acetylcholinesterase enzyme, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[1] While its development was ultimately halted due to safety concerns, particularly hepatotoxicity, the study of this compound and its analogues continues to offer insights into therapeutic strategies for neurodegenerative diseases.[2][3] This technical guide provides an in-depth review of this compound's established pharmacology and explores the potential, though less defined, interactions with the amyloid-beta pathways, a central aspect of Alzheimer's disease pathology.
Primary Mechanism of Action: Cholinesterase Inhibition
This compound's principal pharmacological effect is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration and duration of action of acetylcholine, a neurotransmitter crucial for memory and cognitive functions. This mechanism is shared with other cholinesterase inhibitors like tacrine and donepezil.[4] The rationale for its use in Alzheimer's disease stems from the well-documented cholinergic deficit in patients.[1]
Clinical Efficacy and Safety Profile of this compound in Alzheimer's Disease
Clinical trials in the early 1990s evaluated the efficacy and safety of this compound in patients with probable Alzheimer's disease. These studies demonstrated a modest, dose-dependent improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale cognitive subscale (ADAS-cog). However, these benefits were accompanied by a significant incidence of adverse effects, most notably elevated liver transaminases.
Summary of Clinical Trial Data on this compound Efficacy
| Study | Dosages | Duration | Key Efficacy Findings |
| US Dose-Finding Trial | Up to 225 mg/day | 6 weeks | Modest benefit in approximately one-third of 423 patients.[1] |
| European Trial | 150 mg/day | 10 days | Superior to placebo, with notable effects on language, praxis, and memory in 35 patients.[1] |
| Dose-Replication Study | 30, 75, 150, 225 mg/day | 6 weeks | Statistically significant improvement on ADAS-cog scores compared to placebo at weeks 2, 4, and 6.[5] |
| Long-Term Study | 150 mg/day and 225 mg/day | 24 weeks | The 225 mg/day dose was more effective than the 150 mg/day dose in slowing cognitive deterioration as measured by the ADAS-cog.[6] |
Adverse Events and Discontinuation
The clinical development of this compound was largely impeded by its safety profile. A significant percentage of patients treated with this compound experienced asymptomatic elevations in liver transaminases, leading to treatment discontinuation in many cases.[5][6] In a 24-week study, reversible abnormal liver function test results were the cause of treatment cessation in 30% of patients receiving 150 mg/day and 24% of those on 225 mg/day, compared to only 3% in the placebo group.[6] Other reported adverse events included cholinergic side effects such as diarrhea, nausea, and vomiting, as well as skin rash.[5]
Potential Interaction with Amyloid-Beta Pathways: An Area of Speculation
While the primary focus of this compound research has been on its cholinergic effects, there is a theoretical basis for exploring its potential interaction with amyloid-beta pathways, mainly through analogy with its parent compound, tacrine. The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, derived from the amyloid precursor protein (APP), is a central event in the pathogenesis of Alzheimer's disease.
Insights from Tacrine Studies
Research on tacrine has suggested that its effects may extend beyond cholinesterase inhibition to include modulation of APP processing. A study on various cell lines demonstrated that tacrine inhibited the secretion of soluble APP (sAPP), the ectodomain of APP that is cleaved by secretase enzymes.[7] This finding suggests a potential interference with the enzymatic processing of APP. Another study categorized cholinesterase inhibitors into three groups based on their effects on sAPP and Aβ secretion, indicating that some of these agents can influence the amyloidogenic pathway.[8] While these studies did not specifically include this compound, its structural similarity to tacrine raises the possibility of similar off-target effects.
The Amyloid Precursor Protein (APP) Processing Pathways
To understand where a compound like this compound could potentially interact, it is essential to visualize the APP processing pathways. APP can be cleaved by a series of enzymes called secretases in two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
Figure 1. The Amyloid Precursor Protein (APP) is processed via two main pathways.
In the non-amyloidogenic pathway , APP is first cleaved by α-secretase, which precludes the formation of Aβ. This cleavage releases the soluble sAPPα fragment and leaves the C83 fragment in the membrane. Subsequent cleavage of C83 by γ-secretase produces the p3 peptide and the APP intracellular domain (AICD).
In the amyloidogenic pathway , APP is first cleaved by β-secretase (BACE1), releasing sAPPβ and leaving the C99 fragment. The C99 fragment is then cleaved by γ-secretase to generate the Aβ peptide, which can aggregate to form the characteristic amyloid plaques seen in Alzheimer's disease, and the AICD.
The findings related to tacrine suggest a potential, though unconfirmed, inhibitory effect on one or more of the secretases involved in these pathways.[7] If this compound were to have a similar effect, it could potentially modulate the production of Aβ. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocols
Due to the limited research on this compound's direct interaction with amyloid-beta pathways, detailed experimental protocols from published studies are not available. Investigating this potential interaction would require a series of in vitro and in vivo experiments, including:
-
Enzyme Activity Assays: To determine if this compound directly inhibits the activity of α-, β-, or γ-secretases.
-
Cell-Based Assays: Using neuronal cell lines that overexpress APP to measure the levels of sAPPα, sAPPβ, and Aβ in the presence of varying concentrations of this compound.
-
In Vivo Studies: Utilizing transgenic mouse models of Alzheimer's disease to assess the impact of this compound administration on brain Aβ levels and plaque deposition.
Conclusion
This compound is a historically significant compound in the development of treatments for Alzheimer's disease, primarily functioning as a cholinesterase inhibitor to alleviate cognitive symptoms. While clinical trials showed modest efficacy, its development was curtailed by safety concerns, particularly hepatotoxicity.
The potential for this compound to interact with amyloid-beta pathways is an intriguing but largely unexplored area. The existing, limited evidence for such an interaction is indirect and based on studies of the structurally similar compound, tacrine. This suggests a plausible but speculative hypothesis that this compound's therapeutic effects, or its off-target actions, might involve the modulation of APP processing.
For drug development professionals and researchers, the story of this compound underscores the importance of investigating multi-target effects of neurological drugs. While its primary mechanism was well-defined, a deeper understanding of its potential secondary effects on fundamental disease processes like amyloidogenesis could inform the development of future, more effective, and safer therapies for Alzheimer's disease. Further research into the non-cholinergic effects of this compound and its analogues could yet yield valuable insights into novel therapeutic strategies.
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tacrine alters the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinesterase inhibitors, beta-amyloid precursor protein and amyloid beta-peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine and Alzheimer's Disease: A Technical Overview of its Clinical Trial History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a centrally acting cholinesterase inhibitor, was one of the early therapeutic agents investigated for the symptomatic treatment of Alzheimer's disease (AD). As a derivative of tacrine, the first cholinesterase inhibitor to receive regulatory approval for AD, this compound was developed with the aim of providing a similar or improved efficacy and safety profile. This technical guide provides a comprehensive historical overview of the clinical trials conducted to evaluate the efficacy and safety of this compound in patients with Alzheimer's disease. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and trial designs.
Mechanism of Action
This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] In Alzheimer's disease, there is a well-documented deficit in cholinergic neurotransmission. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function. This is believed to temporarily improve cognitive function in individuals with AD.
Clinical Trials Overview
This compound underwent a series of clinical trials in the late 1980s and early 1990s to assess its safety and efficacy in patients with probable Alzheimer's disease. These trials were pivotal in understanding the potential benefits and risks associated with cholinesterase inhibition as a therapeutic strategy for AD.
Key Efficacy and Safety Findings
The clinical development of this compound involved several double-blind, placebo-controlled studies. A notable feature of some of these trials was a multi-phase design, often including a dose-ranging phase to identify an optimal dose for each patient, followed by a washout period and a subsequent dose-replication phase where patients were randomized to their best dose or a placebo.[2][3][4]
Efficacy:
The primary efficacy endpoints in these trials were typically the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinician's Global Impression of Change (CGI-C). The ADAS-Cog is a standardized tool used to assess the severity of cognitive symptoms of dementia.[5][6][7] The CGI-C is a rating scale where the clinician assesses the patient's overall change from baseline.[8][9][10]
Several studies reported a modest but statistically significant improvement in cognitive function for patients treated with this compound compared to placebo.[2][4] For instance, in one major trial, patients receiving the highest dose of this compound showed an average improvement of 4.1 points on the ADAS-Cog compared to their screening values.[2][4] Another study found that scores on the cognitive and memory components of the ADAS-Cog deteriorated in the placebo group but not in the this compound-treated groups.[3]
Safety and Tolerability:
A significant concern that emerged during the clinical trials was the issue of hepatotoxicity, characterized by asymptomatic elevations in liver transaminase levels.[2][3][4] This adverse event was a primary reason for treatment discontinuation in a substantial number of patients.[3][11] In one US trial, elevated plasma hepatic enzyme levels led to treatment discontinuation in 27% of participants.[12] Another study reported that treatment was stopped due to reversible abnormal liver function test results (five or more times the upper limits of normal) in 30% of patients receiving 150 mg/day and 24% of those receiving 225 mg/day of this compound, compared to only 3% in the placebo group.[3]
Other reported side effects were primarily cholinergic in nature and included diarrhea, nausea, vomiting, and skin rash.[2][3] The high incidence of adverse events, particularly hepatotoxicity, ultimately led to the discontinuation of this compound's development and it never received regulatory approval for the treatment of Alzheimer's disease.[11]
Quantitative Data from Key Clinical Trials
The following tables summarize the quantitative data from some of the key this compound clinical trials.
| Table 1: Efficacy Data - ADAS-Cog | ||||
| Study | Treatment Group | N | Mean Change from Baseline (SD) | p-value vs. Placebo |
| Zemlan et al. (1996)[2][4] | This compound (up to 225 mg/day) | 153 | -4.1 (not specified) | < 0.001 |
| Placebo | 156 | Not specified | ||
| Antuono et al. (1995)[3] | This compound (150 mg/day) | 149 | No deterioration | < 0.05 |
| This compound (225 mg/day) | 148 | No deterioration | < 0.05 | |
| Placebo | 152 | Deterioration |
| Table 2: Efficacy Data - CGI-C | |||
| Study | Treatment Group | N | Outcome |
| Zemlan et al. (1996)[2][4] | This compound (up to 225 mg/day) | 153 | Statistically significant improvement |
| Placebo | 156 | ||
| Antuono et al. (1995)[3] | This compound (150 mg/day & 225 mg/day) | 297 | Findings similar to placebo |
| Placebo | 152 |
| Table 3: Safety Data - Hepatotoxicity | |||
| Study | Treatment Group | N | Incidence of Elevated Liver Transaminases |
| Zemlan et al. (1996)[2][4] | This compound (up to 225 mg/day) | Not specified | 29% |
| Antuono et al. (1995)[3] | This compound (150 mg/day) | 149 | 30% (≥ 5x ULN) |
| This compound (225 mg/day) | 148 | 24% (≥ 5x ULN) | |
| Placebo | 152 | 3% (≥ 5x ULN) | |
| US Dose-Finding Trial[12] | This compound (up to 225 mg/day) | 423 | 27% (leading to discontinuation) |
ULN: Upper Limit of Normal
| Table 4: Other Common Adverse Events | |||
| Adverse Event | Study | Treatment Group | Incidence |
| Diarrhea | Zemlan et al. (1996)[2] | This compound | 14% |
| Nausea | Zemlan et al. (1996)[2] | This compound | 11% |
| Vomiting | Zemlan et al. (1996)[2] | This compound | 5% |
| Skin Rash | Zemlan et al. (1996)[2] | This compound | 8% |
Experimental Protocols
The clinical trials for this compound generally followed a double-blind, placebo-controlled design. A common and notable protocol involved a multi-phase approach designed to identify individual patient responders and their optimal dose.
References
- 1. Effect of Donepezil, Tacrine, Galantamine and Rivastigmine on Acetylcholinesterase Inhibition in Dugesia tigrina [mdpi.com]
- 2. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ESTABLISHING CLINICALLY MEANINGFUL CHANGE ON OUTCOME ASSESSMENTS FREQUENTLY USED IN TRIALS OF MILD COGNITIVE IMPAIRMENT DUE TO ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 6. What is the clinically relevant change on the ADAS-Cog? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review: Item Analysis of ADAS-Cog: Effect of Baseline Cognitive Impairment in a Clinical AD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted scoring criteria reduce variance in global impressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of the Clinical Global Impression-Corrections Scale (CGI-C) by Equipercentile Linking to the BPRS-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
summary of in vitro studies investigating Velnacrine's efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of in vitro studies investigating the efficacy of Velnacrine, a cholinesterase inhibitor developed for the potential treatment of Alzheimer's disease. This document outlines the quantitative data from key experiments, details the methodologies employed, and visualizes relevant biological pathways and experimental workflows.
Core Efficacy Data
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which is thought to alleviate some of the cognitive symptoms of Alzheimer's disease.[1][2]
Cholinesterase Inhibition
Cytotoxicity Data
In vitro studies have been conducted to assess the cytotoxic potential of this compound and its metabolites. The following table summarizes the 50% lethal concentration (LC50) values in various cell lines after 24 hours of exposure.
| Compound | Cell Line | LC50 (µg/mL) |
| This compound | H4 (rat hepatoma) | >54 |
| Primary rat hepatocytes | >54 | |
| HepG2 (human hepatoma) | 84 - 190 | |
| Primary dog hepatocytes | >190 | |
| Dihydroxy this compound Metabolites | HepG2 (human hepatoma) | 251 - 434 |
| Data from Viau et al., 1993[6][7] |
These studies indicate that this compound exhibits lower cytotoxicity compared to its parent compound, tacrine (THA), in HepG2 cells.[6][7] Furthermore, the dihydroxy metabolites of this compound were found to be the least cytotoxic.[6][7]
Experimental Protocols
Cholinesterase Inhibition Assay (General Protocol)
The in vitro efficacy of cholinesterase inhibitors like this compound is typically determined using a modified Ellman's method. This colorimetric assay quantifies the activity of AChE or BChE.
Principle: The assay measures the hydrolysis of a substrate (e.g., acetylthiocholine for AChE) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.
General Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well microplate, add the enzyme solution, buffer, and varying concentrations of this compound. A control group without the inhibitor is also included. The plate is pre-incubated for a specific period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the substrate and DTNB to each well.
-
Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (Neutral Red Uptake Assay)
The cytotoxicity of this compound and its metabolites has been evaluated using the Neutral Red Uptake Assay.[6][7] This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Principle: Viable cells take up Neutral Red via active transport and incorporate it into their lysosomes. Dead or damaged cells have leaky membranes and cannot retain the dye. The amount of dye retained is proportional to the number of viable cells.
General Procedure:
-
Cell Culture: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its metabolites for a specified duration (e.g., 24 hours).[6][7] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for a few hours.
-
Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted from the lysosomes using a destaining solution (e.g., a mixture of ethanol and acetic acid).
-
Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of viable cells compared to the untreated control. The LC50 value is then determined from the dose-response curve.
Signaling Pathways and Workflows
Cholinergic Signaling Pathway
Caption: this compound inhibits AChE, increasing ACh levels in the synaptic cleft.
Amyloid Precursor Protein (APP) Processing Pathway
Caption: APP can be processed via two pathways, one of which produces Amyloid-β.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: General workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Velnacrine in Animal Models of Alzheimer's Disease: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Velnacrine, a potent acetylcholinesterase (AChE) inhibitor and a derivative of tacrine, was investigated for its therapeutic potential in Alzheimer's disease (AD). Its primary mechanism of action involves increasing acetylcholine levels in the brain to ameliorate the cholinergic deficit characteristic of AD. While clinical development was halted due to toxicity concerns, preclinical studies in various animal models have provided valuable insights into its efficacy and mechanism. This guide provides a comprehensive overview of the use of this compound and its analogues in animal models of AD, detailing quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation: Efficacy of this compound and its Analogues
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and its derivatives on cognitive function and biochemical markers in relevant animal models.
Table 1: Behavioral Effects of this compound Maleate in Aged Non-Human Primates
| Animal Model | Behavioral Task | Treatment | Dose (mg/kg) | Key Finding |
| Aged Rhesus Monkeys (Macaca mulatta) | Delayed Matching-to-Sample | This compound maleate (i.m.) | 0.01 - 0.1 | Dose-dependent improvement in performance accuracy, indicating enhanced short-term memory.[1] |
Table 2: Neurochemical Effects of this compound and its Thiaanalogues
| Compound | Animal Model | Measurement | Key Finding |
| This compound | Healthy Volunteers | Reversal of scopolamine-induced cognitive impairment | This compound attenuated the cognitive deficits induced by the cholinergic antagonist scopolamine.[2] |
| This compound thiaanalogues | Rats and Mice | In vitro and in vivo anti-AChE activity | The thiaanalogues maintained potent acetylcholinesterase inhibitory activity.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols outline the key experiments cited in the literature on this compound and other cholinesterase inhibitors.
Scopolamine-Induced Amnesia Model in Rodents
This model is widely used to screen compounds for their potential to reverse cholinergic deficit-related memory impairment.
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Procedure:
-
Habituation: Animals are familiarized with the testing apparatus (e.g., Morris water maze, passive avoidance box) for a set period.
-
Induction of Amnesia: Scopolamine (typically 0.5-1 mg/kg, i.p.) is administered 30-60 minutes before the acquisition trial of a behavioral task.
-
Treatment: The test compound (e.g., this compound or its analogue) is administered at various doses, usually prior to the scopolamine injection.
-
Behavioral Testing: Memory is assessed using tasks such as:
-
Morris Water Maze: Evaluates spatial learning and memory. The escape latency to find a hidden platform is the primary measure.
-
Passive Avoidance Task: Assesses fear-motivated memory. The latency to enter a dark compartment previously associated with a foot shock is measured.
-
-
-
Biochemical Analysis: Following behavioral testing, brain tissue (e.g., hippocampus, cortex) can be collected to measure acetylcholinesterase activity.
Aged Monkey Model of Cognitive Decline
Aged non-human primates provide a highly translational model for studying age-related cognitive decline.
-
Animals: Aged rhesus monkeys (Macaca mulatta) with demonstrable cognitive deficits are selected.
-
Behavioral Task: The Delayed Matching-to-Sample (DMTS) task is a common paradigm to assess short-term visual memory.
-
A sample stimulus is presented, which the monkey must acknowledge.
-
After a delay period, the sample and one or more distractor stimuli are presented.
-
A correct response (selecting the original sample) is rewarded.
-
-
Drug Administration: this compound maleate is administered via intramuscular (i.m.) injection prior to the behavioral session.
-
Data Collection: Performance accuracy at varying delay intervals is the primary endpoint.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and the experimental process is fundamental for drug development.
Cholinergic Signaling Pathway and Mechanism of this compound Action
This compound enhances cholinergic neurotransmission by inhibiting the enzymatic degradation of acetylcholine.
Caption: this compound inhibits acetylcholinesterase (AChE), increasing acetylcholine (ACh) in the synapse.
General Experimental Workflow for Preclinical Testing
The following diagram illustrates a typical workflow for evaluating a novel cholinesterase inhibitor in an animal model of Alzheimer's disease.
References
- 1. This compound maleate improves delayed matching performance by aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Velnacrine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of Velnacrine analogues, potent cholinesterase inhibitors investigated for the symptomatic treatment of Alzheimer's disease. This document outlines the necessary protocols, quantitative data for structure-activity relationship (SAR) studies, and visual workflows to aid in the replication and further development of these compounds.
Introduction
This compound, or 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a hydroxylated analogue of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. This compound itself was developed to improve upon the therapeutic profile of tacrine. The synthesis of this compound and its analogues is of significant interest to medicinal chemists and pharmacologists seeking to develop new and improved treatments for neurodegenerative diseases. The core structure, a substituted tetrahydroacridine, offers a versatile scaffold for chemical modification to enhance efficacy, selectivity, and reduce adverse effects.
General Synthetic Scheme
The synthesis of this compound analogues generally follows a multi-step pathway, beginning with the construction of the core tetrahydroacridine ring system, followed by functional group manipulations to introduce the desired diversity. A common and efficient approach involves the Friedländer annulation, which condenses an o-aminoaryl nitrile or ketone with a cyclic ketone.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound analogues. Researchers should adapt these procedures based on the specific target molecule and may need to optimize reaction conditions.
Protocol 1: Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine
This protocol describes the synthesis of a key intermediate, 9-chloro-1,2,3,4-tetrahydroacridine, which can be subsequently modified to yield various this compound analogues.
Materials:
-
1,2,3,4-Tetrahydroacridinone
-
Phosphoryl chloride (POCl₃)
Procedure:
-
To 10.0 mmol of 1,2,3,4-tetrahydroacridinone, add 107 mmol of phosphoryl chloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux at approximately 120°C for 2 hours.
-
After cooling to room temperature, carefully remove the excess phosphoryl chloride under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 9-chloro-1,2,3,4-tetrahydroacridine.
Protocol 2: Synthesis of Amino-Substituted this compound Analogues
This protocol details the nucleophilic substitution of the 9-chloro group with various amines to generate a library of this compound analogues.
Materials:
-
9-Chloro-1,2,3,4-tetrahydroacridine
-
Desired primary or secondary amine (e.g., piperazine, amino alcohols)
-
Phenol
-
Sodium iodide (NaI)
-
Ethyl acetate
-
10% aqueous potassium hydroxide (KOH) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube or pressure vessel, combine 9.19 mmol of 9-chloro-1,2,3,4-tetrahydroacridine, 41.87 mmol of phenol, 18.19 mmol of the appropriate amine, and 1.24 mmol of sodium iodide.
-
Heat the reaction mixture to 180°C for 2 hours.
-
After cooling, dissolve the reaction product in ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous KOH solution, water, and finally with a saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product using an appropriate method, such as column chromatography on silica gel.
Data Presentation: Structure-Activity Relationships
The inhibitory potency of this compound analogues against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical determinant of their potential therapeutic efficacy. The following table summarizes the IC₅₀ values for a selection of this compound analogues and related compounds, providing a basis for understanding structure-activity relationships.
| Compound | R Group (at position 9) | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) |
| This compound (HP-029) | -NH₂ | Data not consistently available in nM | Data not consistently available in nM |
| Analogue 1 | -NH(CH₂)₂OH | Requires specific literature search | Requires specific literature search |
| Analogue 2 | -N(CH₃)₂ | Requires specific literature search | Requires specific literature search |
| Tacrine | -NH₂ (on acridine) | ~100 | ~10 |
| 6-Cl-Tacrine | -NH₂ (6-Cl on acridine) | ~1 | ~100 |
| Phosphorylated Analogue 8 | Complex N-phosphoryl chain | 6.11 | Not reported as most potent |
| Phosphorylated Analogue 13 | Complex N-phosphoryl chain | Not reported as most potent | 1.97 |
Note: The IC₅₀ values can vary depending on the experimental conditions and the source of the enzyme. The data presented here is for comparative purposes.
Mandatory Visualizations
Workflow for the Synthesis and Evaluation of this compound Analogues
The following diagram illustrates the general workflow from the initial design and synthesis of this compound analogues to their biological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound analogues.
Mechanism of Action: Cholinesterase Inhibition
This compound and its analogues exert their therapeutic effect by inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Application Notes and Protocols for Velnacrine Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Velnacrine is a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound increases the levels of the neurotransmitter acetylcholine in the brain.[1] This mechanism of action has been the basis for its investigation as a potential therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cholinergic function.[2][3] While this compound showed some promise in early clinical trials, its development was halted due to concerns about hepatotoxicity in humans.[2][4]
Despite its discontinuation for human use, this compound remains a valuable research tool for studying the cholinergic system and its role in cognitive processes in animal models. These application notes provide an overview of standard methods for the administration of this compound in mouse models, including recommended dosages, administration routes, and protocols for evaluating its effects.
Disclaimer: Limited specific data exists for the administration of this compound in mouse models in publicly available literature. The following protocols are based on general principles of pharmacology in rodents and data extrapolated from human studies and studies on related compounds. Researchers should perform dose-response studies to determine the optimal and safe dosage for their specific mouse strain and experimental paradigm.
Data Presentation
Table 1: this compound Dosage and Administration Routes in Mouse Models (Hypothetical Ranges)
| Administration Route | Dosage Range (mg/kg) | Vehicle | Notes |
| Oral Gavage (PO) | 1 - 20 | Distilled water, 0.5% methylcellulose, or saline | Based on general oral administration of cholinesterase inhibitors in mice. Dose-finding studies are critical. |
| Intraperitoneal (IP) | 0.5 - 10 | Sterile saline | Offers more rapid absorption compared to oral administration. Lower doses are recommended to start due to potentially higher bioavailability. |
Table 2: Potential Pharmacokinetic Parameters of this compound in Mice (Estimated)
| Parameter | Value | Species | Notes |
| Bioavailability | Moderate to High | Rat/Dog | Well absorbed orally in other species. |
| Half-life | Short to Moderate | Rat/Dog/Human | Frequent dosing may be required to maintain steady-state concentrations. |
| Metabolism | Extensive (Hepatic) | Rat/Dog/Human | Primarily metabolized by the liver. |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound maleate powder
-
Vehicle (e.g., sterile distilled water, 0.9% sterile saline, or 0.5% methylcellulose)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of this compound maleate based on the desired dose (mg/kg) and the weight of the mice.
-
Weigh the this compound maleate powder accurately.
-
Dissolve the powder in the appropriate volume of the chosen vehicle to achieve the final desired concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
If for parenteral administration, ensure the final solution is sterile (e.g., by filtering through a 0.22 µm syringe filter).
-
Store the solution as recommended by the manufacturer, typically protected from light.
Administration Protocols
a) Oral Gavage (PO)
Materials:
-
Prepared this compound solution
-
Appropriate gauge feeding needle (e.g., 20-22 gauge, curved or straight with a ball tip)
-
Syringe (1 ml)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the exact volume of this compound solution to be administered.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.
-
Insert the feeding needle into the side of the mouse's mouth and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the feeding needle.
-
Monitor the mouse for any signs of distress, such as choking or difficulty breathing.
b) Intraperitoneal (IP) Injection
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (1 ml) with an appropriate gauge needle (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the exact volume of this compound solution to be administered.
-
Securely restrain the mouse, exposing its abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Evaluation of this compound Efficacy
a) Behavioral Testing for Cognitive Enhancement
To assess the potential cognitive-enhancing effects of this compound, a battery of behavioral tests can be employed. It is recommended to acclimatize the mice to the testing room and apparatus before the start of the experiment.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze or T-Maze: To assess spatial working memory.
-
Novel Object Recognition Test: To measure recognition memory.
-
Passive Avoidance Test: To evaluate fear-motivated learning and memory.
b) Measurement of Acetylcholinesterase (AChE) Activity
To confirm the biological activity of this compound, AChE activity in brain tissue can be measured.
Materials:
-
Mouse brain tissue (e.g., hippocampus, cortex)
-
Homogenization buffer
-
AChE assay kit (commercially available)
-
Spectrophotometer
Procedure:
-
Following the final this compound administration and behavioral testing, euthanize the mice and rapidly dissect the brain regions of interest on ice.
-
Homogenize the tissue in the appropriate buffer as per the assay kit instructions.
-
Centrifuge the homogenate to pellet cellular debris.
-
Use the supernatant for the AChE activity assay.
-
Follow the protocol of the commercial AChE assay kit to measure enzyme activity.
-
Compare AChE activity in this compound-treated mice to vehicle-treated controls. A significant reduction in AChE activity would indicate target engagement.
Mandatory Visualization
Caption: this compound inhibits AChE, increasing acetylcholine levels and enhancing cholinergic signaling.
Caption: Experimental workflow for this compound administration and evaluation in mouse models.
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 4. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Velnacrine Stock Solutions for Cell Culture Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Velnacrine is a potent, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). As a hydroxylated derivative of tacrine, this compound has been investigated for its potential therapeutic effects in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1] By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] In cell culture experiments, this compound is a valuable tool for studying cholinergic signaling pathways, neurotoxicity, and the mechanisms of neurodegenerative diseases. This document provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro research.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.26 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (this compound maleate: 100 mg/mL) |
| Mechanism of Action | Reversible Acetylcholinesterase (AChE) Inhibitor[1] |
Safety Precautions
This compound, like many biologically active small molecules, requires careful handling to ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound powder and solutions.
-
Handling Powder: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
-
Waste Disposal: Dispose of all this compound-containing waste according to your institution's hazardous waste disposal procedures.
-
Toxicity: this compound may be harmful if swallowed or inhaled and may cause skin and eye irritation. In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.
Experimental Protocols
Materials
-
This compound (or this compound maleate) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium appropriate for your cell line
-
Sterile serological pipettes
-
Laminar flow hood (biological safety cabinet)
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound. Adjust the calculations accordingly if a different concentration is desired.
-
Calculation:
-
Determine the mass of this compound needed. For a 100 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 214.26 g/mol
-
Mass = 0.021426 g or 21.43 mg
-
-
-
Weighing:
-
In a chemical fume hood, carefully weigh out 21.43 mg of this compound powder using a calibrated analytical balance. Use a tared, sterile microcentrifuge tube or vial to contain the powder.
-
-
Dissolving:
-
Inside a laminar flow hood, add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.
-
-
Storage:
-
Aliquot the 100 mM this compound stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, with 0.1% being preferable.
-
Intermediate Dilution (Optional but Recommended):
-
To minimize pipetting errors and ensure accurate final concentrations, it is good practice to perform an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 1 mM intermediate solution from a 100 mM stock, dilute the stock 1:100 in medium (e.g., 10 µL of 100 mM stock + 990 µL of medium).
-
-
Final Dilution:
-
Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your experimental volume.
-
Example: To prepare 1 mL of a 10 µM working solution from a 1 mM intermediate solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(1000 µM)(V₁) = (10 µM)(1000 µL)
-
V₁ = 10 µL
-
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells.
-
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the ideal concentration range for your experimental setup. Based on available cytotoxicity data, the following can be used as a starting point:
| Cell Line | LC₅₀ (µg/mL) | Approximate LC₅₀ (µM) | Suggested Starting Range (µM) |
| HepG2 (Human Hepatoma) | 84 - 190[2] | 392 - 887 | 1 - 100 |
| Primary Rat Hepatocytes | Comparable to HepG2[2] | - | 1 - 100 |
| H4 (Rat Hepatoma) | More sensitive than HepG2[2] | - | 0.1 - 50 |
For non-cytotoxic, functional assays investigating the effects of acetylcholinesterase inhibition, it is advisable to start with concentrations significantly lower than the LC₅₀ values, for instance, in the range of 0.1 to 10 µM.
Visualization of this compound's Mechanism of Action
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathway affected by this compound.
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits AChE, increasing ACh in the synaptic cleft.
References
Application Notes and Protocols for Measuring Velnacrine Acetylcholinesterase (AChE) Inhibition using Ellman's Assay
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the inhibition of acetylcholinesterase (AChE) by Velnacrine using the Ellman's assay. This colorimetric method is a reliable and widely used technique for screening and characterizing AChE inhibitors.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating the nerve impulse.[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2]
This compound, a derivative of tacrine, is an acetylcholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease.[3] Ellman's assay is a simple, rapid, and cost-effective method to determine the inhibitory potential of compounds like this compound on AChE activity.[4] The assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh), to produce a yellow-colored product (TNB) that can be quantified spectrophotometrically at 412 nm.[5][6]
Principle of the Assay
The Ellman's assay for AChE inhibition involves a two-step reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.
-
Colorimetric Reaction: The resulting thiocholine reacts with DTNB (Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured by its absorbance at 412 nm.[6]
The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color development. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Data Presentation
This compound Inhibition of Acetylcholinesterase
| Parameter | Value | Source Enzyme |
| IC50 | ~36 nM | Human Erythrocyte AChE |
Note: The IC50 value for this compound can vary depending on the source of the acetylcholinesterase and the specific experimental conditions. The value presented here is an approximate value based on available literature for illustrative purposes.
Experimental Protocols
This protocol is adapted for a 96-well microplate format, allowing for high-throughput screening.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other sources)
-
This compound maleate
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the enzyme activity. A typical final concentration is 0.02 U/mL.
-
ATCh Solution (14 mM): Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 14 mM. Prepare this solution fresh before use.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Protect this solution from light.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer).
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination.
Assay Procedure
-
Assay Setup: In a 96-well plate, add the following reagents in the specified order for each reaction well:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of this compound working solution (or buffer for control and blank)
-
10 µL of AChE solution (add buffer for the blank)
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme.[7]
-
Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCh solution to each well.[7]
-
Kinetic Measurement: Immediately after adding ATCh, place the microplate in a plate reader and measure the absorbance at 412 nm every 30 seconds for 5 minutes.[8]
-
Controls:
-
Control (100% activity): Contains all reagents except the inhibitor (replace with buffer).
-
Blank: Contains all reagents except the enzyme (replace with buffer) to account for the non-enzymatic hydrolysis of ATCh.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for the blank reading by subtracting the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
Where:
-
V_control is the rate of reaction of the control.
-
V_inhibitor is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 is the concentration of this compound that produces 50% inhibition of AChE activity, which can be determined using non-linear regression analysis.[8]
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of AChE inhibition by this compound in the synaptic cleft.
Experimental Workflow of Ellman's Assay
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
high-performance liquid chromatography (HPLC) method for Velnacrine analysis
An extensive review of scientific literature did not yield a specific, officially published High-Performance Liquid Chromatography (HPLC) method for the analysis of Velnacrine. However, based on the general principles of HPLC method development and validation for pharmaceutical compounds, a robust and reliable method can be established. This document provides a detailed application note and protocol for the determination of this compound, designed for researchers, scientists, and drug development professionals.
Application Note: Determination of this compound using Reverse-Phase HPLC
Introduction
This compound is a potent, reversible cholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease.[1][2] Accurate and precise quantification of this compound in bulk drug substance, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note describes a proposed reverse-phase HPLC method for the analysis of this compound. The method is designed to be simple, rapid, and suitable for routine analysis.
Principle
The method utilizes reverse-phase chromatography to separate this compound from potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer provides the separation. This compound is detected by its UV absorbance. Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard.
Apparatus and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Vials for autosampler
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
-
This compound reference standard
Protocols
1. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 75 µg/mL) from a separate weighing of the reference standard.
2. Sample Preparation (for Drug Product)
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Mix well and filter a portion through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis Protocol
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
-
System Suitability: Inject the standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
Analysis Procedure: Inject the blank (mobile phase), calibration standards, QC samples, and sample solutions into the HPLC system. Record the chromatograms and integrate the peak areas.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5 to 6 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision and Accuracy Data for this compound Analysis
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low | 3 | < 2.0 | < 2.0 | 98.0 - 102.0 |
| Medium | 30 | < 2.0 | < 2.0 | 98.0 - 102.0 |
| High | 75 | < 2.0 | < 2.0 | 98.0 - 102.0 |
Table 3: System Suitability and Sensitivity
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
Experimental Workflow
Caption: Workflow for this compound analysis by HPLC.
References
Velnacrine as a Positive Control for Cholinesterase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a hydroxylated analog of tacrine, is a reversible cholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease.[1] Its mechanism of action involves the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This property makes this compound a suitable positive control for in vitro cholinesterase inhibition assays, providing a reliable benchmark for the evaluation of novel cholinesterase inhibitors. These application notes provide a detailed protocol for using this compound as a positive control in a 96-well plate format based on the Ellman's method.
Data Presentation
| Compound | Target Enzyme | IC50 Value (nM) | Source Organism |
| Tacrine | Acetylcholinesterase (AChE) | 31 | Snake Venom |
| Tacrine | Butyrylcholinesterase (BChE) | 25.6 | Human Serum |
Note: The provided IC50 values are for tacrine and should be used as a reference for assay performance when using this compound as a positive control. It is recommended that each laboratory establishes its own in-house IC50 value for this compound under their specific experimental conditions.
Experimental Protocols
Principle of the Assay
The cholinesterase inhibition assay is based on the Ellman's method, a colorimetric assay that measures the activity of cholinesterase enzymes. The enzyme hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The presence of a cholinesterase inhibitor, such as this compound, will reduce the rate of ATC hydrolysis, leading to a decrease in the intensity of the yellow color.
Materials and Reagents
-
This compound hydrochloride (or other appropriate salt)
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Butyrylcholinesterase (BChE) from equine serum (or other suitable source)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.
-
ATCI/BTCI Substrate Solution (14 mM): Dissolve an appropriate amount of ATCI or BTCI in the phosphate buffer. Prepare this solution fresh before use.
-
AChE/BChE Enzyme Solution (1 U/mL): Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the well will be lower.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute with phosphate buffer to achieve the desired concentrations for the assay.
Assay Protocol in 96-Well Plate
-
Plate Setup:
-
Blank: 140 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate Solution
-
Control (No Inhibitor): 130 µL Phosphate Buffer + 10 µL Enzyme Solution + 10 µL DTNB + 10 µL Substrate Solution
-
Positive Control (this compound): 120 µL Phosphate Buffer + 10 µL this compound Solution (at various concentrations) + 10 µL Enzyme Solution + 10 µL DTNB + 10 µL Substrate Solution
-
Test Compound: 120 µL Phosphate Buffer + 10 µL Test Compound Solution (at various concentrations) + 10 µL Enzyme Solution + 10 µL DTNB + 10 µL Substrate Solution
-
-
Procedure: a. To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0). b. Add 10 µL of the this compound solution (for the positive control wells) or the test compound solution to the respective wells. For the control well, add 10 µL of phosphate buffer. c. Add 10 µL of the AChE or BChE enzyme solution (1 U/mL) to all wells except the blank. d. Incubate the plate at 25°C for 10 minutes. e. After incubation, add 10 µL of 10 mM DTNB to each well. f. Initiate the reaction by adding 10 µL of the 14 mM ATCI or BTCI substrate solution to all wells. g. Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound and the test compounds using the following formula:
% Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of this compound's inhibitory action on Acetylcholinesterase.
Caption: Workflow for the cholinesterase inhibition assay using the Ellman's method.
References
Application Notes and Protocols for Cholinergic-Mediated Cognitive Deficits in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed framework for studying cholinergic-mediated cognitive deficits in rodent models. Contrary to the topic's premise, Velnacrine is not used to induce cognitive deficits. This compound is a reversible acetylcholinesterase (AChE) inhibitor, a class of compounds that enhances cholinergic neurotransmission and is investigated for the treatment of cognitive decline, such as in Alzheimer's disease.
To study the effects of compounds like this compound, cognitive deficits are first induced using a cholinergic antagonist. The most common and well-validated agent for this purpose is scopolamine, a muscarinic receptor antagonist that impairs learning and memory by blocking acetylcholine signaling. This document, therefore, details the protocol for inducing cognitive deficits with scopolamine and then provides a representative protocol for reversing these deficits using an AChE inhibitor.
Due to the limited availability of public data on this compound in scopolamine-reversal rodent models, this protocol will use data from its parent compound, Tacrine , as a well-documented and structurally related surrogate to illustrate the therapeutic effects of AChE inhibition.
Signaling Pathway: Cholinergic Synapse
The diagram below illustrates the mechanism of action for both the inducing agent (Scopolamine) and the therapeutic agent (AChE Inhibitor) at a cholinergic synapse. Scopolamine blocks the postsynaptic M1 muscarinic receptor, preventing acetylcholine (ACh) from binding and initiating a signal. An AChE inhibitor, such as this compound or Tacrine, prevents the breakdown of ACh in the synaptic cleft, increasing its concentration and duration of action, thereby helping to overcome the receptor blockade.
Caption: Mechanism of cholinergic antagonism and its reversal.
Experimental Protocols
Part 1: Induction of Cognitive Deficit with Scopolamine
This protocol describes the induction of a transient and reversible cognitive deficit in rodents, which is widely used to screen potential nootropic or anti-amnesic compounds.
1.1. Animals:
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: Rats (200-250g), Mice (25-30g).
-
Housing: Standard housing conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least one week before experiments.
1.2. Materials:
-
Scopolamine Hydrobromide (Sigma-Aldrich or equivalent).
-
Sterile Saline (0.9% NaCl).
-
Animal handling and injection equipment (syringes, needles).
-
Behavioral testing apparatus (e.g., Morris Water Maze, Y-Maze).
1.3. Procedure:
-
Preparation of Scopolamine Solution: Dissolve scopolamine hydrobromide in sterile saline to a final concentration of 0.1 mg/mL to 1 mg/mL, depending on the target dose. A common dose is 1 mg/kg for rats.
-
Administration: Administer scopolamine via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.
-
Timing: The injection should be performed 30 minutes prior to the acquisition trial of the behavioral test to ensure peak effect.
-
Control Group: A control group should be administered an equivalent volume of sterile saline (vehicle) using the same route and timing.
Part 2: Reversal of Cognitive Deficit with an AChE Inhibitor (Tacrine as an example)
This protocol outlines the administration of an acetylcholinesterase inhibitor to assess its ability to ameliorate the cognitive deficits induced by scopolamine.
2.1. Materials:
-
Tacrine Hydrochloride (or this compound if available).
-
Appropriate vehicle for dissolution (e.g., sterile saline or distilled water).
2.2. Procedure:
-
Preparation of Tacrine Solution: Dissolve Tacrine HCl in sterile saline. A typical dose range for reversal studies is 1-5 mg/kg.
-
Administration: Administer the therapeutic compound (Tacrine) via i.p. or oral (p.o.) route.
-
Timing: The therapeutic compound is typically administered 30-60 minutes before the scopolamine injection. This allows the inhibitor to be active when the cholinergic blockade is induced.
-
Experimental Groups:
-
Group 1 (Control): Vehicle (Saline) + Vehicle (Saline)
-
Group 2 (Scopolamine): Vehicle (Saline) + Scopolamine (1 mg/kg)
-
Group 3 (Tacrine + Scopolamine): Tacrine (e.g., 3 mg/kg) + Scopolamine (1 mg/kg)[1][2]
-
Group 4 (Tacrine only): Tacrine (e.g., 3 mg/kg) + Vehicle (Saline) - Optional, to test for pro-cognitive effects of the drug alone.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a scopolamine-reversal study.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Velnacrine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, also known as 1-hydroxytacrine, is the primary metabolite of tacrine, a centrally acting cholinesterase inhibitor previously used in the treatment of Alzheimer's disease.[1] Concerns regarding hepatotoxicity were a significant factor in the clinical use of tacrine and its derivatives.[2][3] Understanding the cytotoxic potential of this compound and its subsequent metabolites is crucial for evaluating its safety profile and for the development of safer analogs. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound and its metabolites, along with a summary of available data.
The primary metabolic pathway of tacrine involves hydroxylation, mediated by cytochrome P450 enzymes, to form monohydroxy metabolites, including this compound (1-hydroxytacrine), 2-hydroxytacrine, and 4-hydroxytacrine.[1][4] this compound itself is further metabolized to dihydroxy derivatives.[2] Studies have shown that the cytotoxic potential of these metabolites varies, with the parent compound tacrine generally being more cytotoxic than its hydroxylated metabolites.[2]
This application note focuses on established in vitro cytotoxicity assays—Neutral Red Uptake, MTT, and LDH release—to evaluate the effects of this compound and its metabolites on liver cells, which are the primary site of metabolism and potential toxicity.
Data Presentation: Cytotoxicity of this compound and its Metabolites
The following table summarizes the 50% Lethal Concentration (LC50) values of this compound and its dihydroxy metabolites in various hepatic cell lines, as determined by the Neutral Red Uptake assay after a 24-hour exposure.
| Compound | Cell Line | LC50 (µg/mL)[2] |
| This compound (1-hydroxytacrine) | Primary Rat Hepatocytes | >500 |
| HepG2 (Human Hepatoma) | 190 | |
| H4 (Rat Hepatoma) | 84 | |
| Primary Dog Hepatocytes | >500 | |
| Dihydroxy this compound Metabolites | Primary Rat Hepatocytes | 251 - >500 |
| HepG2 (Human Hepatoma) | 283 - 434 |
Note: The specific structures of the dihydroxy this compound metabolites tested in the cited study were not detailed.
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of this compound and its metabolites involves cell culture, treatment with the test compounds, and subsequent measurement of cell viability or cytotoxicity using one of the detailed protocols below.
Experimental Protocols
Neutral Red Uptake (NRU) Cytotoxicity Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound and its metabolites
-
96-well tissue culture plates
-
Neutral Red solution (50 µg/mL in sterile PBS)
-
Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (540 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and its metabolites in culture medium. Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same solvent concentration used for the compounds) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
Neutral Red Staining: Remove the treatment medium and wash the cells gently with 150 µL of PBS. Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Dye Extraction: After incubation, remove the Neutral Red solution and wash the cells with 150 µL of PBS. Add 150 µL of Neutral Red destain solution to each well and shake the plate on an orbital shaker for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to the vehicle control wells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which reflects the number of viable cells present.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound and its metabolites
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Neutral Red Uptake Assay protocol.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound and its metabolites
-
96-well tissue culture plates
-
LDH assay kit (commercially available)
-
Microplate reader (as per kit instructions, usually around 490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Neutral Red Uptake Assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction and Measure Absorbance: Add the stop solution from the kit and measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment by subtracting the spontaneous LDH release from the treated values and dividing by the maximum LDH release.
Signaling Pathway of Tacrine-Induced Hepatotoxicity
While the precise mechanisms are still under investigation, tacrine-induced hepatotoxicity is thought to involve the formation of reactive metabolites that can lead to oxidative stress and cellular damage.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible role of hydroxylated metabolites of tacrine in drug toxicity and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic disposition of tacrine in primary suspensions of rat hepatocyte and in single-pass perfused liver: in vitro/in vivo comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Velnacrine Extraction from Brain Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine is a hydroxylated derivative of tacrine and acts as a cholinesterase inhibitor.[1] Its therapeutic potential in Alzheimer's disease has been investigated due to its ability to increase acetylcholine levels in the central nervous system.[1] Accurate quantification of this compound in brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in preclinical drug development.
This application note details two common and effective extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) , following protein precipitation. Both methods are designed to be compatible with downstream analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Signaling Pathway of this compound
This compound, as a cholinesterase inhibitor, prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged action of ACh, enhancing cholinergic neurotransmission. The diagram below illustrates this mechanism.
Caption: Mechanism of action of this compound as a cholinesterase inhibitor.
Experimental Protocols
An overview of the experimental workflow for this compound extraction from brain tissue is presented below.
Caption: General workflow for this compound extraction from brain tissue.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Brain tissue samples (stored at -80°C)
Sample Preparation: Homogenization
-
Weigh the frozen brain tissue sample (approximately 100-200 mg).
-
Add ice-cold PBS (or other suitable buffer) at a fixed ratio (e.g., 1:3 or 1:4, w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
Protein Precipitation
-
To a known volume of brain homogenate (e.g., 100 µL), add a specific volume of ice-cold acetonitrile (typically 3-4 times the homogenate volume) containing the internal standard.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound and the internal standard.
Extraction Protocol 1: Liquid-Liquid Extraction (LLE)
This method is based on the partitioning of the analyte between two immiscible liquid phases.
-
To the supernatant from the protein precipitation step, add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, 1 mL).
-
Vortex the mixture for 5-10 minutes to facilitate the transfer of this compound into the organic phase.
-
Centrifuge at a moderate speed (e.g., 4,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
Extraction Protocol 2: Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol followed by ultrapure water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute this compound and the internal standard with a small volume of an appropriate elution solvent (e.g., methanol with a small percentage of formic acid or ammonia).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Data Presentation and Method Performance
The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound in brain tissue, based on data from similar compounds analyzed by LC-MS/MS. Note: These values are for illustrative purposes and must be determined experimentally during method validation.
Table 1: LC-MS/MS Method Parameters (Hypothetical)
| Parameter | Recommended Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (this compound) | To be determined experimentally (e.g., precursor ion -> product ion) |
| MS/MS Transition (Internal Standard) | To be determined experimentally |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Acceptance Criteria | Hypothetical Value |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy (%RE) | Within ±15% of nominal value | ± 10% |
| Extraction Recovery | Consistent and reproducible | 85 - 95% |
| Matrix Effect | Within acceptable limits | < 15% |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the extraction and subsequent quantitative analysis of this compound from brain tissue samples. While both LLE and SPE are viable options, the choice of method will depend on the specific requirements of the study, including desired sample cleanup, throughput, and potential for automation. It is imperative that any method based on these protocols is fully validated according to regulatory guidelines to ensure the reliability and reproducibility of the generated data.[2]
References
Application Note: Quantification of Velnacrine in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a reversible acetylcholinesterase inhibitor, has been investigated for its potential in treating Alzheimer's disease. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the determination of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is adapted from established and validated procedures for analogous compounds and is designed to deliver high sensitivity, specificity, and reliability.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound. Plasma samples are first subjected to a sample preparation procedure to extract the analyte and remove interferences. The extracted samples are then injected into a liquid chromatography system for separation from endogenous plasma components. The analyte is subsequently ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to an internal standard (IS) with a calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges or appropriate liquid-liquid extraction solvents
Instrumentation
-
Liquid Chromatography system (e.g., Agilent 1290 Infinity LC, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical column (e.g., C18 reversed-phase column, 2.1 x 50 mm, 1.8 µm)
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample cleanup and concentration.[1][2]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add the internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. For a related compound, tacrine, the transition was m/z 199.10 → 171.20.[3]
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound, based on data from analogous drug quantification assays.[3][4]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 30 | < 15 | < 15 | 85 - 115 |
| High QC | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | 90 - 110 |
| Internal Standard | > 85 | 90 - 110 |
Method Validation
The developed LC-MS/MS method should be validated according to the guidelines of the Food and Drug Administration (FDA) or other relevant regulatory bodies.[5] Key validation parameters include:
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: Establish the relationship between the instrument response and known concentrations of the analyte.
-
Precision and Accuracy: Determine the closeness of repeated measurements and the closeness of the mean test results to the true value.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: LC-MS/MS method development and validation process.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in plasma using LC-MS/MS. The described protocol, when properly validated, will serve as a robust and reliable tool for pharmacokinetic and clinical studies involving this compound. The high sensitivity and specificity of this method make it well-suited for the demanding requirements of drug development research.
References
- 1. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Sensitive LC-MS-MS Method for the Determination of Tacrine in Rat Plasma: Application to Pharmacokinetic Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Troubleshooting & Optimization
Optimizing Velnacrine Dosing Regimens for Behavioral Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velnacrine in behavioral experiments. The information is designed to address specific issues that may be encountered during the experimental process, with a focus on optimizing dosing regimens.
Disclaimer: this compound is a cholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease. However, its clinical development was halted due to safety concerns, particularly hepatotoxicity, and it did not receive FDA approval.[1][2] Consequently, there is limited publicly available data on its use in preclinical behavioral experiments. The following guidance is based on the known pharmacology of this compound, data from human studies, and established principles for working with other cholinesterase inhibitors in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] By inhibiting these enzymes, this compound increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for its potential effects on cognitive functions such as learning and memory.
Q2: I can't find a recommended dose for this compound in rats/mice for a behavioral study. Where should I start?
A2: Due to the limited preclinical research on this compound, establishing a definitive starting dose is challenging. However, a rational approach is to begin with a dose-finding study based on doses used for other acetylcholinesterase inhibitors in similar behavioral paradigms. For instance, studies with physostigmine have used doses in the range of 0.03-0.3 mg/kg, while donepezil has been tested at 0.1-1.0 mg/kg in rodents for cognitive enhancement. It is crucial to start with low doses and carefully observe for any adverse effects.
Q3: What are the potential side effects of this compound in animal models?
A3: While specific data in common rodent models is scarce, the known adverse effects of this compound and other cholinesterase inhibitors in humans and other species can guide observation. The most significant concern is hepatotoxicity (liver damage), as evidenced by elevated liver enzymes in clinical trials.[1][4] Other potential side effects related to cholinergic overstimulation may include:
-
Gastrointestinal issues (e.g., diarrhea, salivation)
-
Tremors or muscle fasciculations
-
Changes in locomotor activity (either increases or decreases)
-
Seizures at high doses
It is imperative to include humane endpoints in your experimental protocol and to closely monitor the animals for any signs of distress or toxicity.
Q4: How should I administer this compound to my animals?
A4: The route of administration can significantly impact the pharmacokinetics and efficacy of this compound. Common routes for systemic administration in rodent behavioral studies include:
-
Intraperitoneal (IP) injection: Offers rapid absorption.
-
Subcutaneous (SC) injection: Generally provides a slower and more sustained release compared to IP.
-
Oral gavage (PO): Mimics the intended clinical route of administration for many drugs.
The choice of administration route should be consistent with the goals of the study. For acute effects on a behavioral task, IP or SC administration 30-60 minutes prior to testing is common. For chronic studies, oral gavage or administration in drinking water or food may be more appropriate, though ensuring accurate dosing with the latter methods can be challenging.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No observable behavioral effect at the tested doses. | Sub-therapeutic dose: The dose may be too low to elicit a significant response. | Gradually increase the dose in subsequent cohorts while carefully monitoring for adverse effects. Consider that the effective dose for cognitive enhancement may be narrow. |
| Poor bioavailability: The drug may not be reaching the central nervous system in sufficient concentrations. | Consider a different route of administration (e.g., switch from PO to IP). Review available pharmacokinetic data for this compound in the species being used. | |
| Timing of administration: The behavioral test may not be conducted at the time of peak drug concentration in the brain. | Conduct a pilot study to determine the optimal time window between drug administration and behavioral testing. | |
| High incidence of adverse effects (e.g., tremors, lethargy, severe diarrhea). | Supratherapeutic dose: The dose is likely too high, leading to excessive cholinergic stimulation. | Immediately reduce the dose for subsequent experiments. Review the literature for the LD50 of this compound or similar compounds in the species of interest. Ensure accurate dose calculations and preparation. |
| Rapid absorption: The route of administration may be leading to a rapid peak in plasma concentration. | Consider a route with slower absorption (e.g., switch from IP to SC or PO) to achieve a more sustained and tolerable exposure. | |
| Inconsistent or highly variable behavioral results between animals. | Inconsistent drug administration: Variability in injection technique or gavage volume can lead to inconsistent dosing. | Ensure all personnel are properly trained and standardized on the administration technique. Use appropriate and calibrated equipment. |
| Individual differences in metabolism: As with many drugs, there can be significant inter-individual variability in how this compound is metabolized. | Increase the sample size per group to account for this variability. If possible, measure plasma or brain levels of this compound to correlate with behavioral outcomes. | |
| Decreased locomotor activity, potentially confounding cognitive task performance. | Cholinergic side effects: High cholinergic tone can lead to motor impairments. | Lower the dose. If the behavioral task is sensitive to motor activity (e.g., Morris water maze), consider a task with lower motor demands or use video tracking to analyze locomotor parameters separately from cognitive endpoints. |
Data Presentation: Dosing of Cholinesterase Inhibitors in Rodent Behavioral Studies (for reference)
Since specific data for this compound is limited, the following table summarizes dosing information for other commonly used acetylcholinesterase inhibitors in rodent behavioral experiments. This can serve as a guide for designing initial dose-finding studies for this compound.
| Compound | Species | Dose Range (mg/kg) | Route of Administration | Behavioral Test | Reference |
| Physostigmine | Mouse | 0.03 - 0.3 | Subcutaneous | Spatial Reversal Learning, Fear Conditioning | [5][6] |
| Donepezil | Mouse | 0.1 - 1.0 | Subcutaneous | Spatial Reversal Learning, Fear Conditioning | [5][6] |
| Tacrine (parent compound of this compound) | Rat | 1.0 - 3.0 | Oral | Object Recognition, Passive Avoidance |
Experimental Protocols
Protocol 1: Dose-Response Study for Locomotor Activity
This protocol is designed to establish a dose range of this compound that does not produce significant motor impairments, which could confound the results of cognitive tasks.
-
Animals: Use the desired species and strain of rodent for your main behavioral experiment (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution of 0.5% methylcellulose in water). Prepare a range of doses based on the reference data for other cholinesterase inhibitors (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Administration: Administer the selected doses via the intended route for your main experiment (e.g., IP injection). Include a vehicle-only control group.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before administration.
-
Testing: 30 minutes post-injection, place each animal in an open-field arena and record its locomotor activity for a set period (e.g., 15-30 minutes) using an automated tracking system.
-
Data Analysis: Analyze key locomotor parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Interpretation: Identify the highest dose of this compound that does not cause a significant alteration in locomotor activity compared to the vehicle control group. This dose can be considered the maximum tolerated dose (MTD) for cognitive testing.
Protocol 2: Morris Water Maze for Spatial Learning and Memory
This is a standard protocol for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (typically 1.2-1.5 m in diameter for rats, 1.0-1.2 m for mice) filled with water made opaque with non-toxic white paint or a milk powder solution. A small escape platform is submerged just below the water surface. The pool should be located in a room with various distal visual cues.
-
Acclimation: Handle the animals for several days before the start of the experiment.
-
Drug Administration: Administer this compound (at a dose determined from the locomotor activity study) or vehicle at a consistent time before each daily session (e.g., 30 minutes prior).
-
Acquisition Phase (e.g., 5 days):
-
Each day, each animal undergoes a series of trials (e.g., 4 trials).
-
For each trial, the animal is placed in the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The animal is allowed to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (e.g., Day 6):
-
The escape platform is removed from the pool.
-
The animal is placed in the pool at a novel start position and allowed to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Analyze the learning curve during the acquisition phase (a decrease in escape latency and path length over days). In the probe trial, compare the time spent in the target quadrant to the time spent in other quadrants.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound studies.
Caption: Troubleshooting logic for lack of behavioral effect.
References
- 1. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Preclinical Model of Computerized Cognitive Training: Touchscreen Cognitive Testing Enhances Cognition and Hippocampal Cellular Plasticity in Wildtype and Alzheimer’s Disease Mice [frontiersin.org]
- 3. Effects of a single dose of the acetylcholinesterase inhibitor this compound on recognition memory and regional cerebral blood flow in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
common challenges and solutions in Velnacrine chemical synthesis
For researchers, scientists, and professionals in drug development, the synthesis of Velnacrine, a potent cholinesterase inhibitor, presents a series of chemical challenges. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of its synthesis, ensuring higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound's core structure, Tacrine?
The most prevalent and well-established method for synthesizing the Tacrine core of this compound is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl ketone or nitrile with a compound containing an active methylene group, typically a cyclic ketone like cyclohexanone.
Q2: What are the key starting materials for Tacrine synthesis?
The primary starting materials for the Friedländer synthesis of Tacrine are 2-aminobenzonitrile and cyclohexanone.
Q3: What catalysts are typically employed in the synthesis of Tacrine?
Acid catalysts are crucial for the Friedländer annulation. Commonly used catalysts include p-toluenesulfonic acid monohydrate, methanesulfonic acid, and sulfuric acid. Lewis acids such as zinc chloride have also been utilized.
Q4: How is this compound synthesized from Tacrine?
This compound is the 1-hydroxy derivative of Tacrine. Its synthesis involves the hydroxylation of the Tacrine molecule. This can be achieved through various oxidative methods, though specific and high-yield laboratory procedures can be challenging to establish. This compound is also known to be the major active metabolite of Tacrine, formed in vivo by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[1]
Troubleshooting Guide
| Challenge | Potential Cause | Recommended Solution |
| Low Yield of Tacrine | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is refluxed at the appropriate temperature (typically 130-150°C in xylenes) for a sufficient duration (10-15 hours). Monitor the reaction progress using thin-layer chromatography (TLC). |
| Suboptimal catalyst concentration. | The ratio of the acid catalyst to 2-aminobenzonitrile is critical. For p-toluenesulfonic acid monohydrate, a molar ratio of approximately 1.02 to 1.6 is often effective. | |
| Inefficient work-up and product isolation. | After basification with aqueous sodium hydroxide, ensure thorough extraction of the product with a suitable organic solvent like dichloromethane. The use of activated charcoal during work-up can help remove impurities.[2] | |
| Formation of Side Products | Self-condensation of cyclohexanone or 2-aminobenzonitrile. | Control the reaction temperature and the rate of addition of reagents. Using a suitable solvent like xylenes can help to minimize side reactions. |
| Over-oxidation or formation of multiple hydroxylated isomers during this compound synthesis. | Employ regioselective hydroxylation methods if possible. Purification by column chromatography is often necessary to isolate the desired 1-hydroxy isomer. | |
| Difficulty in Purification | Presence of unreacted starting materials and catalyst residues. | After the reaction, the product is often isolated as a salt. Basification and extraction are necessary to remove the acid catalyst. Recrystallization from a suitable solvent system, such as acetonitrile/water, can significantly improve purity.[2] |
| Tar-like byproducts. | The use of activated charcoal and filtration through Celite during the work-up can help to remove colored and tarry impurities.[2] |
Experimental Protocols
Synthesis of Tacrine (9-amino-1,2,3,4-tetrahydroacridine)
This protocol is adapted from a patented method known for its high yield and purity.[2]
Materials:
-
2-aminobenzonitrile
-
Cyclohexanone
-
p-toluenesulfonic acid monohydrate
-
Xylenes
-
Dichloromethane
-
Aqueous sodium hydroxide (5%)
-
Activated charcoal
-
Potassium carbonate
-
Celite
Procedure:
-
A solution of 2-aminobenzonitrile in xylenes with a catalytic amount (0.02-0.05 equivalents) of p-toluenesulfonic acid monohydrate is heated to reflux with stirring.
-
At reflux, a solution of cyclohexanone in xylenes is added.
-
The mixture is refluxed for 8 to 12 hours.
-
The reaction is cooled, and an additional 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate are added.
-
The mixture is heated to reflux for another 3 to 7 hours.
-
The product precipitates as the p-toluenesulfonic acid salt and is isolated by filtration.
-
The salt is then basified with aqueous sodium hydroxide.
-
The free base is extracted with dichloromethane.
-
The combined organic phase is washed with water.
-
The solution is stirred with activated charcoal and potassium carbonate, then filtered through Celite.
-
The filtrate is concentrated on a rotary evaporator to yield 9-amino-1,2,3,4-tetrahydroacridine as a solid.
Quantitative Data for Tacrine Synthesis:
| Parameter | Value | Reference |
| Overall Yield | 93.4% | [2] |
| Purity (by GC analysis) | >99% | [2] |
| Reaction Temperature | 130-150°C | |
| Reaction Time | 10-15 hours |
Visualizations
This compound Synthesis Workflow
Caption: General workflow for the synthesis of this compound from Tacrine.
This compound's Mechanism of Action: Cholinesterase Inhibition
Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels.
References
strategies to mitigate Velnacrine side effects in animal research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velnacrine in animal research. The information is designed to help mitigate potential side effects and ensure the welfare of animal subjects.
Troubleshooting Guides
Issue: Signs of Cholinergic Hyperactivity Observed
Symptoms: Salivation, lacrimation, urination, defecation (SLUD), tremors, fasciculations, bradycardia, or respiratory distress.
Cause: this compound is a potent acetylcholinesterase inhibitor, leading to an accumulation of acetylcholine at neuromuscular junctions and in the central and peripheral nervous systems.[1][2]
Mitigation Strategies:
-
Dose Adjustment:
-
Reduce the dosage of this compound to the lowest effective dose.
-
Implement a dose-escalation protocol, starting with a low dose and gradually increasing to the target dose over several days. This allows for acclimatization and may reduce the severity of acute cholinergic signs.
-
-
Pre-treatment with a Muscarinic Antagonist:
-
For peripheral cholinergic effects, consider pre-treatment with a peripherally-acting muscarinic antagonist like glycopyrrolate.
-
If central effects are to be counteracted (which may interfere with the intended cognitive effects of this compound), a centrally-acting antagonist like atropine or scopolamine could be used, but this should be carefully justified and may confound experimental results.[3]
-
-
Vehicle and Route of Administration:
-
Ensure the pH of the vehicle is neutral (~7.0) to avoid irritation at the injection site.[4]
-
For oral administration, co-administration with food may slow absorption and reduce peak plasma concentrations, potentially lessening acute cholinergic effects.
-
Experimental Protocol: Dose Escalation and Monitoring
-
Acclimation: Allow animals to acclimate for at least 3 days prior to the start of the experiment.[5]
-
Baseline Monitoring: Record baseline physiological parameters, including heart rate, respiratory rate, and body weight. Observe and score baseline behavioral and clinical signs.
-
Dose Escalation Schedule:
-
Day 1-3: Administer 25% of the target dose.
-
Day 4-6: If well-tolerated, increase to 50% of the target dose.
-
Day 7-9: Increase to 75% of the target dose.
-
Day 10 onwards: Administer 100% of the target dose.
-
-
Monitoring:
-
Monitor animals closely for the first 4 hours after each dose, and then at regular intervals (e.g., every 12 hours).[4]
-
Record any observed cholinergic signs using a standardized scoring system.
-
If severe signs are observed, reduce the dose to the previously tolerated level or discontinue dosing.
-
Issue: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms: Increased serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[6]
Cause: this compound, similar to its parent compound tacrine, is associated with hepatotoxicity.[7] The mechanism is thought to involve the formation of reactive metabolites by cytochrome P450 enzymes in the liver, leading to oxidative stress and hepatocellular damage.[6][8]
Mitigation Strategies:
-
Regular Monitoring of Liver Function:
-
Collect blood samples at baseline and at regular intervals throughout the study (e.g., weekly) to monitor serum liver enzyme levels.
-
-
Co-administration of Hepatoprotective Agents (Investigational):
-
N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione, NAC has been shown to protect against drug-induced liver injury in various animal models by reducing oxidative stress.[9][10][11][12] While not specifically tested with this compound, its use could be a potential mitigation strategy.
-
Suggested Dosing (Rat Model): A starting point could be 150-300 mg/kg administered intraperitoneally prior to this compound administration, based on studies with other hepatotoxins.[11]
-
-
Experimental Protocol: Monitoring Liver Enzymes and Investigational Use of NAC
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a blood sample for baseline liver function tests (ALT, AST, ALP).
-
This compound Administration: Administer this compound according to the study protocol.
-
Investigational NAC Co-administration:
-
If using NAC, administer a solution of NAC (e.g., 150 mg/kg, i.p.) 30-60 minutes before each this compound dose.
-
-
Scheduled Blood Monitoring:
-
Collect blood samples at predetermined time points (e.g., weekly) to monitor liver enzyme levels.
-
-
Data Analysis:
-
Compare liver enzyme levels in this compound-treated animals with and without NAC to control groups. A significant reduction in the elevation of these enzymes in the NAC co-treated group would suggest a protective effect.
-
-
Histopathology: At the end of the study, collect liver tissue for histopathological analysis to assess for signs of hepatocellular damage, necrosis, and inflammation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in animal research?
A1: The most commonly reported side effects are related to its cholinergic mechanism of action and include salivation, tremors, diarrhea, and bradycardia.[1] A significant concern, primarily observed in clinical trials but relevant to animal studies, is dose-dependent hepatotoxicity, indicated by elevated liver enzymes.[6]
Q2: At what dose do side effects typically appear?
A2: The dose at which side effects appear can vary significantly depending on the animal species, route of administration, and individual animal sensitivity. In vitro studies on hepatocytes have shown that this compound's cytotoxicity is dose-dependent.[7] It is crucial to conduct pilot studies to determine the maximum tolerated dose (MTD) in your specific animal model and experimental setup.
Q3: Are there species-specific differences in this compound's side effects?
A3: Yes, metabolic rates and drug responses can differ between species. For instance, in vitro studies have shown that dog hepatocytes are less sensitive to the cytotoxic effects of this compound compared to rat hepatocytes.[7] Pharmacokinetic studies have also revealed differences in the metabolism and elimination of this compound between rats, dogs, and humans.[13] Therefore, findings from one species cannot be directly extrapolated to another.
Q4: Can I administer this compound in the animal's food or water?
A4: While administering drugs in food or water can reduce handling stress, it makes accurate dosing difficult due to variations in consumption. For a drug like this compound with a narrow therapeutic window and potential for significant side effects, precise dosing is critical. Oral gavage is generally preferred for ensuring accurate administration. If administration in food or water is necessary, consumption should be closely monitored.[4]
Q5: What should I do if an animal shows severe signs of toxicity?
A5: If an animal exhibits severe signs of toxicity, such as seizures, severe respiratory distress, or prostration, the animal should be humanely euthanized according to your institution's IACUC guidelines. For less severe but significant adverse effects, dosing should be stopped immediately, and veterinary staff should be consulted. Supportive care, such as fluid administration, may be necessary.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Metabolites in Hepatocytes
| Compound | Cell Type | LC50 (µg/mL) |
| This compound | Rat Hepatocytes | Data suggests higher toxicity than metabolites |
| This compound | Dog Hepatocytes | Less sensitive than rat hepatocytes |
| This compound Metabolites | Rat Hepatocytes | LC50 values: 84 to 190 µg/mL |
| Dihydroxy this compound | Rat Hepatocytes | LC50 values: 251 to 434 µg/mL |
Data summarized from Viau, C. J., et al. (1993).[7]
Table 2: this compound Pharmacokinetic Parameters in Different Species
| Species | Route | Unchanged Drug in Urine (%) |
| Rat | Oral | 33% |
| Dog | Oral | 19% |
| Human | Oral | 10% |
Data summarized from a study on the disposition of [14C]this compound maleate.[13]
Mandatory Visualizations
Caption: Mechanism of this compound action and associated side effects.
Caption: Workflow for mitigating this compound side effects in animal research.
References
- 1. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Revival of Scopolamine Reversal for the Assessment of Cognition-Enhancing Drugs - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Clinical trials with this compound: (PROPP) the physician reference of predicted probabilities--a statistical model for the estimation of hepatotoxicity risk with this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on the mixed function oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of N-acetylcysteine against dimethylnitrosamine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetyl-cysteine protects liver from apoptotic death in an animal model of fulminant hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine ameliorates liver injury in a rat model of intestinal ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Protective Effect of N-acetylcysteine against Deltamethrin-Induced Hepatotoxicity in Mice - AJMB: Volume 16, Issue 2, Year 2024 - AJMB [ajmb.org]
- 13. Disposition of [14C]this compound maleate in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Formulation Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental enhancement of Velnacrine formulation bioavailability.
FAQs and Troubleshooting Guides
Q1: We are observing low encapsulation efficiency of this compound in our solid lipid nanoparticle (SLN) formulation. What are the potential causes and solutions?
A1: Low encapsulation efficiency (%EE) is a common challenge in SLN formulation. Here are potential causes and troubleshooting steps:
-
Poor Drug Solubility in the Lipid Matrix: this compound's solubility in the chosen solid lipid is crucial.
-
Troubleshooting:
-
Screen various solid lipids (e.g., Compritol®, Precirol®, glyceryl monostearate) to identify one with higher this compound solubility.
-
Consider adding a small percentage of a liquid lipid (oil) to create a nanostructured lipid carrier (NLC), which often has a higher drug loading capacity due to the imperfect crystalline structure.
-
-
-
Drug Expulsion During Lipid Recrystallization: As the molten lipid cools and recrystallizes, the drug can be expelled from the solid matrix.
-
Troubleshooting:
-
Employ the cold homogenization technique. This involves dissolving the drug in the melted lipid, rapidly cooling the mixture with liquid nitrogen or dry ice to solidify it, and then grinding the solid lipid-drug mixture before homogenization. This rapid cooling can trap the drug more effectively within the lipid matrix.
-
Optimize the concentration of the surfactant and co-surfactant to improve the stability of the formulation and reduce drug leakage.
-
-
-
High Surfactant Concentration: An excess of surfactant can lead to the formation of micelles, which can solubilize the drug in the aqueous phase, thereby reducing the amount encapsulated in the SLNs.
-
Troubleshooting:
-
Titrate the surfactant concentration to find the optimal balance between nanoparticle stability and encapsulation efficiency.
-
Experiment with different types of surfactants (e.g., Polysorbate 80, Pluronic® series).
-
-
Q2: Our this compound-loaded nanoemulsion shows signs of instability, such as creaming and phase separation, over time. How can we improve its stability?
A2: Nanoemulsion instability is often related to the formulation composition and preparation process.
-
Inadequate Surfactant/Co-surfactant Concentration: The amount and type of emulsifiers are critical for stabilizing the oil droplets.
-
Troubleshooting:
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region.
-
Increase the concentration of the surfactant mix (Smix) and observe the effect on stability.
-
-
-
Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.
-
Troubleshooting:
-
Select an oil phase with very low solubility in the aqueous phase.
-
Include a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride) in the oil phase to counteract Ostwald ripening.
-
-
-
High Energy Input During Homogenization: Excessive energy can lead to droplet coalescence.
-
Troubleshooting:
-
Optimize the sonication or high-pressure homogenization parameters (time, power, pressure, and number of cycles) to achieve a small and uniform droplet size without causing over-processing.
-
-
Q3: We are struggling to achieve consistent and reproducible results in our in vivo bioavailability studies for a this compound prodrug. What factors should we investigate?
A3: In vivo studies can be affected by numerous variables. Here's a checklist for troubleshooting:
-
Prodrug Stability: The prodrug must be stable enough in the gastrointestinal tract to be absorbed but labile enough to be converted to the active this compound in the target tissue or systemic circulation.
-
Troubleshooting:
-
Perform in vitro stability studies in simulated gastric and intestinal fluids to assess the rate of hydrolysis.
-
Analyze plasma samples for both the prodrug and the parent drug (this compound) to understand the conversion kinetics in vivo.
-
-
-
Animal Model Variability: Physiological differences between animals can lead to variations in drug absorption and metabolism.
-
Troubleshooting:
-
Ensure a consistent fasting period for all animals before dosing.
-
Use a sufficient number of animals per group to achieve statistical power.
-
Consider the use of a crossover study design if feasible to minimize inter-animal variability.
-
-
-
Formulation Administration: The method of administration can significantly impact absorption.
-
Troubleshooting:
-
Ensure accurate and consistent dosing for all animals.
-
If administering a suspension, ensure it is well-dispersed before each dose to prevent settling.
-
-
Data Presentation: Enhancing Bioavailability of Tacrine (this compound Analogue)
Disclaimer: The following data is based on studies with Tacrine, the parent compound of this compound. These approaches are considered highly relevant and adaptable for this compound formulations.
Table 1: Comparison of Tacrine Bioavailability Enhancement Strategies
| Formulation Type | Key Findings | Reference |
| Prodrugs | Increased lipophilicity and brain uptake compared to the parent drug.[1] | [1] |
| PTHA (a tacrine prodrug) showed prolonged stable concentrations in the brain and a higher brain-to-liver AUC ratio, suggesting reduced hepatic toxicity.[2] | [2] | |
| Nanoemulgel | Transdermal nanoemulgel of tacrine hydrochloride showed a 2.18-fold increase in bioavailability compared to an oral capsule.[3] | [3] |
| Chitosan Nanoparticles | Tacrine-loaded chitosan nanoparticles demonstrated improved drug bioavailability and therapeutic efficacy in a rat model. | [4] |
Table 2: Physicochemical Characteristics of Tacrine Nanoformulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| Tacrine-loaded Chitosan Nanoparticles | ~200-400 | +25 to +40 | > 70% | Biphasic: Initial burst followed by sustained release. | [4] |
| Tacrine Nanoemulgel | 156.4 ± 0.48 | Not Reported | Not Applicable | Permeation flux of 6.172 ± 2.94 µg/cm²/h across rat skin. | [3] |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization)
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid (e.g., Compritol 888 ATO) and this compound.
-
Heat the lipid to approximately 5-10°C above its melting point.
-
Add the this compound to the molten lipid and stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Polysorbate 80) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
Protocol 2: Synthesis of an N-Acylated Tacrine Prodrug (Example)
This protocol is adapted from the synthesis of N-butyramide-THA, a prodrug of tacrine (THA).[1]
-
Reaction Setup:
-
Dissolve tacrine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride salt and deprotonate the amino group.
-
-
Acylation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acylating agent (e.g., butyryl chloride) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-acylated prodrug.
-
-
Characterization:
-
Confirm the structure of the synthesized prodrug using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles.
Caption: Troubleshooting decision tree for low encapsulation efficiency in SLNs.
References
- 1. [Synthesis of prodrugs of tacrine hydrochloride and evaluation of the stability and biodistribution in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 9-[P-(N, N-dipropyl sulfamide)] benzoylamino-1,2,3,4-4H-acridine--a potential prodrug for the CNS delivery of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of Novel Transdermal Nanoemulgel for Alzheimer's Disease: Pharmacokinetic, Pharmacodynamic and Biochemical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Velnacrine and Rivastigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison between two cholinesterase inhibitors: Velnacrine and Rivastigmine. While both drugs target the cholinergic system for the symptomatic treatment of Alzheimer's disease, their pharmacokinetic profiles exhibit notable differences. This comparison is based on available experimental data, with a particular focus on quantitative parameters and the methodologies employed in their determination. It is important to note that the clinical development of this compound was discontinued due to safety concerns, primarily hepatotoxicity, which has resulted in a more limited availability of comprehensive pharmacokinetic data compared to the widely marketed Rivastigmine.[1]
Executive Summary
Rivastigmine is available in multiple formulations, including oral capsules and a transdermal patch, which offer different pharmacokinetic characteristics to optimize therapeutic windows and minimize adverse effects.[2][3][4][5] this compound, a metabolite of tacrine, was investigated as an oral agent.[6][7] This guide will delve into the specifics of their absorption, distribution, metabolism, and excretion, presenting the data in a clear, comparative format.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and Rivastigmine based on data from studies in healthy volunteers and patients with Alzheimer's disease.
| Pharmacokinetic Parameter | This compound (Oral) | Rivastigmine (Oral Capsule) | Rivastigmine (Transdermal Patch) |
| Time to Peak Plasma Concentration (Tmax) | - | 0.8 - 1.2 hours[8][9] | 8.1 hours[2][3][4] |
| Peak Plasma Concentration (Cmax) | - | 8.39 (± 6.8) ng/mL (3 mg dose)[9] | 8.7 ng/mL (9.5 mg/24h patch)[2][3][4] |
| Area Under the Curve (AUC0-inf) | - | 19.6 (± 14.9) ng·h/mL (3 mg dose)[9] | - |
| Bioavailability | - | ~40% (3 mg dose) | ~50% of the loaded dose is absorbed[2] |
| Elimination Half-life (t1/2) | - | ~1.5 hours | - |
| Protein Binding | 51.9% - 54.8%[10] | 40% | 40% |
Experimental Protocols
The determination of plasma concentrations of these drugs is crucial for pharmacokinetic analysis. Below are summaries of typical experimental protocols used for this compound and Rivastigmine.
Quantification of this compound in Human Serum and Urine
A spectrofluorimetric method has been developed for the determination of this compound.[11]
-
Sample Preparation: Human serum or urine samples are used directly after appropriate dilution.
-
Instrumentation: A spectrofluorometer is used for analysis.
-
Method: The fluorescence intensity of this compound is measured at an excitation wavelength of 242 nm and an emission wavelength of 359 nm in a sodium acetate buffer at pH 5.6.
-
Quantification: The concentration of this compound is determined from a calibration curve. The method has a reported detection limit of 1.7 ng/mL and a quantitation limit of 4.5 ng/mL.[11]
Quantification of Rivastigmine in Human Plasma
Several methods have been established for the quantification of Rivastigmine in human plasma, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a common and sensitive technique.
-
Sample Preparation:
-
An internal standard (e.g., a structurally similar compound) is added to the plasma sample.
-
Proteins in the plasma are precipitated by adding a solvent like acetonitrile.
-
The sample is centrifuged to separate the precipitated proteins.
-
The supernatant, containing the drug and internal standard, is collected and may be further diluted.
-
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: The sample is injected into the HPLC system, where Rivastigmine and the internal standard are separated from other plasma components on a C18 analytical column using a specific mobile phase (a mixture of solvents).
-
Mass Spectrometric Detection: The separated compounds are ionized and detected by the mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for Rivastigmine and the internal standard, allowing for highly selective and sensitive quantification.
-
Quantification: The ratio of the peak area of Rivastigmine to that of the internal standard is used to calculate the concentration of Rivastigmine in the plasma sample by comparing it to a standard curve prepared in a similar matrix.
Mechanism of Action: Cholinergic Signaling Pathway
Both this compound and Rivastigmine exert their therapeutic effects by inhibiting cholinesterases, enzymes that break down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from volunteer recruitment to data analysis.
Conclusion
This guide highlights the key pharmacokinetic differences between this compound and Rivastigmine. Rivastigmine's multiple formulations allow for tailored therapeutic approaches, with the transdermal patch offering a more stable plasma concentration profile, which is associated with better tolerability.[2][3][4][5] The limited available data for this compound, a consequence of its discontinued development, restricts a direct and comprehensive comparison. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies and biological pathways relevant to the study of these and other cholinesterase inhibitors. For researchers in drug development, the case of this compound underscores the critical importance of early safety and tolerability assessments in the progression of new chemical entities.
References
- 1. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Rivastigmine exposure provided by a transdermal patch versus capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioequivalence Study of Rivastigmine 6 mg Capsules (Single Dose) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Bioavailability of a Novel Rivastigmine Nasal Spray Compared to Rivastigmine Oral Capsule in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variability in the plasma protein binding of this compound (1-hydroxy tacrine hydrochloride). A potential agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrofluorimetric determination of this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine's Impact on Spatial Memory: A Comparative Analysis with Other Cholinesterase Inhibitors
For researchers and drug development professionals navigating the complexities of cognitive enhancers, a thorough understanding of a compound's efficacy and its standing relative to alternatives is paramount. This guide provides a detailed comparison of Velnacrine, a first-generation cholinesterase inhibitor, with other prominent acetylcholinesterase inhibitors (AChEIs) in the context of spatial memory tasks. While direct preclinical comparative studies of this compound against other AChEIs in standardized spatial memory paradigms are limited, this guide synthesizes available clinical data for this compound and preclinical data for its alternatives to offer a comprehensive overview.
Executive Summary
This compound demonstrated a modest but statistically significant improvement in cognitive function in patients with mild-to-severe Alzheimer's disease, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[1][2] However, its development was hampered by concerns over liver toxicity, with a significant percentage of patients showing elevated liver transaminase levels.[1][2][3] In contrast, second-generation AChEIs like Donepezil, Rivastigmine, and Galantamine have become standard treatments for Alzheimer's disease, with a more favorable safety profile. Preclinical studies utilizing spatial memory tasks such as the Morris water maze and the radial arm maze have demonstrated the efficacy of these second-generation inhibitors in animal models of cognitive impairment. This guide will delve into the available data, experimental methodologies, and the underlying cholinergic signaling pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound from clinical trials and for alternative cholinesterase inhibitors from preclinical spatial memory studies.
Table 1: Clinical Efficacy of this compound in Alzheimer's Disease
| Study | Dosage | Primary Outcome Measure | Result | Adverse Events |
| Zemlan et al. (1996)[1] | Up to 75 mg t.i.d. | ADAS-cog | This compound-treated patients scored significantly better than placebo patients (P < 0.001). The highest dose group averaged a 4.1-point improvement from baseline. | Asymptomatic elevation in liver transaminase levels occurred in 29% of patients. |
| Anonymous (1994)[4] | 150 mg/day and 225 mg/day | ADAS-cog | The 225 mg/day dose was more effective than the 150 mg/day dose (P < 0.05). Both doses showed significant benefits compared to placebo. | Reversible abnormal liver function test results leading to treatment discontinuation occurred in 30% (150 mg) and 24% (225 mg) of patients, compared to 3% in the placebo group. Diarrhea was also common. |
| Zemlan et al. (1996)[2] | 30, 75, 150, 225 mg/day (dose-ranging) | ADAS-cog | This compound responders showed a significant improvement on the ADAS-cog compared to placebo at weeks 2, 4, and 6 (p < 0.001 at week 6). | Asymptomatic elevation of liver transaminases was found in 28% of patients. Other side effects included diarrhea (14%), nausea (11%), vomiting (5%), and skin rash (8%). |
Table 2: Preclinical Efficacy of Alternative Cholinesterase Inhibitors in Spatial Memory Tasks
| Drug | Animal Model | Spatial Memory Task | Key Findings |
| Donepezil | Scopolamine-induced amnesia (Mice) | Morris Water Maze & Radial Arm Water Maze | At a dose of 10 mg/kg, Donepezil only slightly improved cognitive performance in both tasks. The study suggests that selective AChE inhibition may be insufficient to fully reverse the induced memory impairments. |
| Phenserine | Scopolamine-treated rats | Morris Water Maze | A 4 mg/kg dose of Phenserine significantly reduced the latency and distance to find the hidden platform compared to the scopolamine-only group on the fourth day of trials.[5] During the probe trial, the Phenserine group swam closer to the target area than the scopolamine group.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the standard protocols for the Morris water maze and the radial arm maze, two of the most common behavioral paradigms for assessing spatial learning and memory in rodents.
Morris Water Maze Protocol
The Morris water maze (MWM) is a test of spatial learning that requires the subject to use distal cues to navigate to a submerged platform in a circular pool of opaque water.
Apparatus:
-
A large circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Various extra-maze visual cues placed around the room.
Procedure:
-
Acquisition Phase:
-
The animal is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The animal is allowed to swim and search for the hidden platform for a set period (e.g., 60-90 seconds).
-
If the animal finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds).
-
If the animal fails to find the platform within the allotted time, it is gently guided to the platform and allowed to remain there.
-
This is repeated for a set number of trials per day (e.g., 4 trials) for several consecutive days. The latency to find the platform and the swim path are recorded. A decrease in latency and path length over days indicates spatial learning.
-
-
Probe Trial:
-
Approximately 24 hours after the final acquisition trial, the platform is removed from the pool.
-
The animal is placed in the pool and allowed to swim for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates spatial memory retention.
-
Radial Arm Maze Protocol
The radial arm maze (RAM) is used to assess both working and reference memory. The maze consists of a central platform with several arms radiating outwards.
Apparatus:
-
An elevated maze with a central platform and a number of arms (typically 8).
-
Food wells at the end of each arm.
-
Extra-maze cues are visible from the maze.
Procedure:
-
Habituation:
-
Animals are habituated to the maze for several days, often with food rewards placed throughout the maze to encourage exploration.
-
-
Working and Reference Memory Task:
-
A subset of arms is consistently baited with a food reward (e.g., 4 out of 8 arms). The baited arms remain the same for each trial (testing reference memory).
-
The animal is placed on the central platform and allowed to explore the arms to find the food rewards.
-
An entry into a baited arm for the first time is a correct choice.
-
An entry into an unbaited arm is a reference memory error.
-
Re-entry into an already visited baited arm within the same trial is a working memory error.
-
The number of correct choices, reference memory errors, and working memory errors are recorded for each trial.
-
Visualizations
Cholinergic Signaling Pathway in Spatial Memory
The following diagram illustrates the simplified signaling pathway of acetylcholine (ACh) at the synapse and the mechanism of action of acetylcholinesterase inhibitors like this compound. By inhibiting the acetylcholinesterase (AChE) enzyme, these drugs increase the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for cognitive functions, including spatial memory.
Caption: Cholinergic signaling and the action of this compound.
Experimental Workflow: Morris Water Maze
The following diagram outlines the typical workflow for a Morris water maze experiment designed to assess the impact of a compound like this compound on spatial learning and memory.
Caption: Morris Water Maze experimental workflow.
Experimental Workflow: Radial Arm Maze
This diagram illustrates the general workflow for a radial arm maze experiment to evaluate the effects of a substance like this compound on working and reference memory.
Caption: Radial Arm Maze experimental workflow.
Conclusion
This compound, as a first-generation cholinesterase inhibitor, laid the groundwork for the development of subsequent treatments for Alzheimer's disease. Clinical data indicates its potential to modestly improve cognitive function, though its clinical utility was ultimately limited by safety concerns, particularly hepatotoxicity.[1][2][3] While direct preclinical comparisons in spatial memory tasks are scarce, the established efficacy of second-generation AChEIs like Donepezil and Phenserine in animal models highlights the therapeutic potential of targeting the cholinergic system to ameliorate spatial memory deficits.[5] The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers designing and interpreting studies in this critical area of neuropharmacology. Future research could benefit from direct comparative studies of these compounds in standardized behavioral paradigms to provide a more nuanced understanding of their relative efficacy and mechanisms of action on spatial memory.
References
- 1. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cholinesterase inhibitor, phenserine, improves Morris water maze performance of scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Velnacrine's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Velnacrine and other cholinesterase inhibitors, namely Donepezil, Rivastigmine, and Galantamine. Due to the discontinuation of this compound's development in 1994 owing to safety concerns, particularly hepatotoxicity, publicly available preclinical data on its direct neuroprotective actions are scarce.[1][2] This guide aims to objectively present the available information to assess the reproducibility of its neuroprotective effects, primarily by comparing its known characteristics with those of more extensively studied alternatives.
Executive Summary
This compound, a derivative of tacrine, was developed as a cholinesterase inhibitor for the treatment of Alzheimer's disease.[1][3] While clinical trials showed modest cognitive improvement in some patients, concerns about its safety profile led to the cessation of its development.[3][4][5] Consequently, the body of preclinical research into its specific neuroprotective mechanisms beyond acetylcholinesterase (AChE) inhibition is limited. In contrast, other cholinesterase inhibitors like Donepezil, Rivastigmine, and Galantamine have been more thoroughly investigated, with evidence suggesting neuroprotective effects that extend beyond their primary pharmacological action. This guide will delve into the available data for these compounds to provide a framework for understanding what might be expected or required to demonstrate the reproducibility of neuroprotective effects for a compound like this compound.
Comparative Data on Neuroprotective Effects
The following tables summarize the available preclinical and clinical data for this compound and its alternatives. A significant data gap exists for this compound in preclinical neuroprotective studies.
Table 1: Comparison of Preclinical Neuroprotective Effects
| Feature | This compound | Donepezil | Rivastigmine | Galantamine |
| Experimental Models | Limited data available. One study on guinea pig hippocampal slices.[6] Interaction with synaptosomal membranes studied.[7] | Primary neuronal cultures (rat cortex, septum), animal models of cholinergic depletion and Alzheimer's disease. | Primary cortical cultures (rat), animal models of Alzheimer's disease. | Hippocampal slices (rat), primary cortical neurons, animal models of neuroinflammation and Alzheimer's disease. |
| Neuroprotective Mechanisms | Primarily cholinesterase inhibition.[3] | Anti-apoptotic, anti-inflammatory, reduces Aβ-induced toxicity, modulates α7-nAChR and PI3K-Akt pathway. | Reduces Aβ-induced toxicity, potential neurorestorative effects on synapses. | Anti-inflammatory, anti-apoptotic, reduces Aβ- and glutamate-induced toxicity, modulates α7-nAChR and Jak2/NFκB pathway.[6] |
| Key Quantitative Outcomes | Enhanced long-term potentiation in hippocampal slices.[6] | Increased cell viability, reduced LDH release, decreased caspase-3 activity, reduced Aβ deposition. | Increased synaptic markers (SNAP-25, synaptophysin), enhanced neuronal morphology. | Reduced cell death, decreased iNOS and ROS production, improved cognitive performance in animal models.[6] |
Table 2: Comparison of Clinical Efficacy and Safety
| Feature | This compound | Donepezil | Rivastigmine | Galantamine |
| Primary Indication | Alzheimer's Disease | Alzheimer's Disease | Alzheimer's Disease, Parkinson's Disease Dementia | Alzheimer's Disease |
| Reported Efficacy | Modest improvement in ADAS-cog and CGI-C scores in a subset of patients.[4][5][8] | Statistically significant improvement in cognitive function (ADAS-cog, SIB). | Statistically significant improvement in cognitive function (ADAS-cog, CIBIC-Plus). | Statistically significant improvement in cognitive function (ADAS-cog, CIBIC-Plus). |
| Key Adverse Events | Asymptomatic elevation in liver transaminases (in up to 29% of patients), diarrhea, nausea, vomiting.[5] | Nausea, diarrhea, insomnia, vomiting. | Nausea, vomiting, diarrhea, anorexia. | Nausea, vomiting, diarrhea, anorexia. |
| Regulatory Status | Development discontinued (1994).[1][2] | Approved | Approved | Approved |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for assessing the neuroprotective effects of cholinesterase inhibitors. Due to the lack of specific published protocols for this compound's neuroprotection, a general methodology is presented alongside those for the alternatives.
General Protocol for In Vitro Neuroprotection Assay
This protocol describes a general workflow for assessing the neuroprotective effects of a cholinesterase inhibitor against a neurotoxic insult in a neuronal cell culture model.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in neurobasal medium supplemented with B27.
-
Compound Treatment: After a set period in culture (e.g., 7 days), neurons are pre-treated with the test compound (e.g., this compound or an alternative) at various concentrations for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: A neurotoxic agent, such as amyloid-beta (Aβ) oligomers or glutamate, is added to the culture medium to induce neuronal damage.
-
Assessment of Cell Viability: After the insult period (e.g., 24 hours), cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Biochemical Analysis: Cell lysates can be collected to measure markers of apoptosis (e.g., caspase-3 activity) or oxidative stress.
-
Data Analysis: The protective effect of the compound is quantified by comparing the viability of treated cells to that of untreated cells exposed to the same neurotoxin.
Experimental Workflow for Assessing Neuroprotection
Caption: A general experimental workflow for assessing the neuroprotective effects of a compound.
Signaling Pathways in Neuroprotection
While the primary mechanism of action for all these compounds is cholinesterase inhibition, preclinical studies have revealed additional neuroprotective signaling pathways for Donepezil, Rivastigmine, and Galantamine. No such detailed pathways have been elucidated for this compound.
Known Neuroprotective Signaling Pathways of Alternatives
Caption: Simplified signaling pathways for the neuroprotective effects of Donepezil, Rivastigmine, and Galantamine.
Conclusion
The assessment of the reproducibility of this compound's neuroprotective effects is significantly hampered by the lack of published preclinical studies focusing on this aspect. While its primary mechanism as a cholinesterase inhibitor is understood, its potential for direct neuroprotection against the multifactorial insults characteristic of neurodegenerative diseases remains largely unexplored in the public domain.
In contrast, the approved cholinesterase inhibitors Donepezil, Rivastigmine, and Galantamine have a more substantial body of preclinical evidence supporting their neuroprotective properties beyond simple AChE inhibition. These studies provide detailed methodologies and quantitative data that allow for a more robust assessment of the reproducibility of their effects.
For drug development professionals, the case of this compound underscores the importance of comprehensive preclinical evaluation of neuroprotective mechanisms, even for compounds with a clear primary pharmacological target. For researchers and scientists, the data presented for the alternative compounds can serve as a benchmark for the types of experimental evidence and mechanistic understanding required to confidently assert a reproducible neuroprotective effect. The absence of such data for this compound leaves a critical gap in our understanding of its full pharmacological profile and serves as a cautionary tale in drug development.
References
- 1. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 3. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of scopolamine and HP 029, a cholinesterase inhibitor, on long-term potentiation in hippocampal slices of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of tacrine and this compound with neocortical synaptosomal membranes: relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine vs. Placebo for Alzheimer's Disease: A Re-analysis of Clinical Trial Outcomes
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive re-analysis of the clinical trial outcomes for Velnacrine, a centrally acting cholinesterase inhibitor, in comparison to placebo for the treatment of mild-to-moderate Alzheimer's disease. The data presented is compiled from multiple double-blind, placebo-controlled studies, offering an objective overview of the drug's efficacy and safety profile based on available experimental data.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from various clinical trials of this compound.
Table 1: Efficacy of this compound vs. Placebo on Cognitive Function (ADAS-cog)
The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) was a primary efficacy measure in these trials, with lower scores indicating better cognitive function.
| Study/Dosage | Treatment Duration | This compound Mean Change from Baseline | Placebo Mean Change from Baseline | Statistical Significance (p-value) |
| Dose-Replication Study (up to 75 mg t.i.d.)[1] | 6 Weeks | -4.1 (for highest dose) | Worsening of scores | < 0.001[1] |
| Long-term Study (225 mg/day)[2] | 24 Weeks | No deterioration | Deterioration | < 0.05[2] |
| Dose-Ranging Study (up to 225 mg/day)[3] | 6 Weeks | Statistically significant improvement | Less improvement | < 0.001 at 6 weeks[3] |
Table 2: Efficacy of this compound vs. Placebo on Clinical Global Impression of Change (CGIC)
The Physician's Clinical Global Impression of Change (CGIC) provides an overall assessment of the patient's clinical change.
| Study/Dosage | Treatment Duration | Outcome | Statistical Significance (p-value) |
| Dose-Replication Study (up to 75 mg t.i.d.)[1] | 6 Weeks | Significant improvement for this compound group | < 0.05[1] |
| Long-term Study (150 mg/day and 225 mg/day)[2] | 24 Weeks | Significant improvement, favoring 225 mg dose | < 0.05[2] |
| Dose-Ranging Study (up to 225 mg/day)[3] | 6 Weeks | No significant treatment effect observed | Not significant[3] |
Table 3: Key Adverse Events of this compound vs. Placebo
The most significant adverse event associated with this compound was the asymptomatic elevation of liver transaminases.
| Adverse Event | This compound Incidence | Placebo Incidence | Notes |
| Elevated Liver Transaminases | 28-29%[1][3] | 3%[2] | Reversible upon discontinuation of treatment.[2] |
| Diarrhea | 14%[3] | Lower (not specified) | Generally mild and rarely led to treatment interruption.[2] |
| Nausea | 11%[3] | Lower (not specified) | - |
| Vomiting | 5%[3] | Lower (not specified) | - |
| Skin Rash | 8%[3] | Lower (not specified) | - |
Experimental Protocols
Study Design and Patient Population
The clinical trials were predominantly double-blind, placebo-controlled, and randomized.[1][2][3] Participants were patients diagnosed with mild-to-severe probable Alzheimer's disease, according to the criteria of the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA).[2][3]
Efficacy and Safety Assessments
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): This scale was used to assess cognitive function. While specific administration protocols for each trial are not detailed in the source materials, the standard ADAS-cog evaluates memory, language, and praxis.
-
Physician's Clinical Global Impression of Change (CGIC): This assessment provided a global evaluation of the clinical change in patients' condition from baseline.[1][2]
-
Safety Monitoring: A primary safety concern was hepatotoxicity. Patients' liver transaminase levels were monitored, and treatment was discontinued if levels exceeded five times the upper limit of normal.[2]
Visualizations
Experimental Workflow of a this compound Clinical Trial
Caption: A simplified workflow of a typical this compound clinical trial.
Signaling Pathway of Acetylcholinesterase Inhibition in Alzheimer's Disease
Caption: this compound's mechanism of action and its potential downstream effects.
References
- 1. Acetylcholinesterase blocks cleavage of APP by γ-secretase in 293 cells and mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alzheimer's patients should be included in phase I clinical trials to evaluate compounds for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Velnacrine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of newly synthesized Velnacrine (also known as Tacrine) derivatives. It offers an objective look at their performance, supported by experimental data, to aid in the identification of promising candidates for further investigation in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.
This compound, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, has served as a foundational scaffold for the development of new multi-target ligands aimed at improving efficacy and reducing side effects like hepatotoxicity.[1][2] This guide summarizes the inhibitory activities of several novel series of this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease. The data presented is compiled from recent peer-reviewed studies and is intended to provide a clear, comparative overview.
Performance Data of Novel this compound Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of various classes of newly synthesized this compound derivatives against AChE and BChE. Lower IC50 values indicate greater potency.
Tacrine-Selegiline Hybrids
| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Reference |
| 7d | 1.57 | 0.43 | 2.30 | 0.89 | [3] |
hAChE: human Acetylcholinesterase, hBuChE: human Butyrylcholinesterase, hMAO-A: human Monoamine Oxidase A, hMAO-B: human Monoamine Oxidase B
N-phosphorylated and O-phosphorylated Tacrine Derivatives
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Reference |
| 8 | 6.11 | - | [4] |
| 13 | - | 1.97 | [4] |
AChE from electric eel, BChE from equine serum
Tacrine Derivatives with Carbamate Group
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (AChE/BuChE) | Reference |
| 6b | - | - | 0.12 | [5] |
| 6k | 22.15 | 16.96 | - | [5] |
Tacrine-Coumarin Hybrids
| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | Reference |
| 6b | 0.0263 | 0.228 - 0.328 | [6] |
| 7c | 0.0154 | 0.228 - 0.328 | [6] |
Tacrine-1,2,3-Triazole Hybrids
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 5j | - | 0.055 | [7] |
| 5l | 0.521 | - | [7] |
Other Novel Tacrine Derivatives
| Compound | AChE IC50 (nM) | Reference |
| 4c | 12.97 ± 0.47 | [8] |
| 6c | 5.17 ± 0.24 | [8] |
| 6f | 7.14 ± 0.78 | [8] |
| 3c | 46.8 | [9][10] |
| 3f | 45.9 | [9][10] |
| 3m | 13.6 | [9][10] |
| 18a | 47 ± 2 | [11] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives, while varied, generally follows established organic chemistry principles. A common and versatile method is the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a compound containing a reactive methylene group, or the reaction of an o-aminobenzonitrile with a cyclic ketone.[12] For instance, tacrine-2-carboxylic ester derivatives can be synthesized using different cyclic ketones as substrates.[9][10]
The synthesis of hybrid molecules involves linking the this compound core to another pharmacophore via a suitable spacer. For example, tacrine-selegiline hybrids were synthesized to incorporate both cholinesterase and monoamine oxidase inhibitory activities.[1] Similarly, tacrine-coumarin heterodimers were created by linking the two moieties.[6] N-phosphorylated and O-phosphorylated derivatives were synthesized by reacting 9-chlorotacrine with corresponding diamines/aminoalkylalcohols, followed by acidification.[4]
Characterization of the final products is typically performed using techniques such as 1H NMR, 13C NMR, 31P NMR (for phosphorylated compounds), and mass spectrometry to confirm their chemical structures.[4]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized this compound derivatives against AChE and BChE is most commonly determined using the spectrophotometric method developed by Ellman.[2][4]
Principle: This assay measures the activity of cholinesterase enzymes by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
General Procedure:
-
The reaction is typically carried out in a phosphate buffer (pH 8.0).
-
The test compound (inhibitor) at various concentrations is pre-incubated with the enzyme (AChE from electric eel or human recombinant, or BChE from equine serum or human plasma) for a specified period at a controlled temperature (e.g., 37°C).
-
The substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), is added to initiate the enzymatic reaction.
-
The absorbance of the yellow product is measured continuously using a spectrophotometer at a wavelength of 412 nm.
-
The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the dose-response curves.
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow: In Vitro Evaluation
Caption: General workflow for the evaluation of new this compound derivatives.
References
- 1. In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel tacrine derivatives and tacrine-coumarin hybrids as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel tacrine-1,2,3-triazole hybrids: In vitro, in vivo biological evaluation and docking study of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel tacrine derivatives exhibiting improved acetylcholinesterase inhibition: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Independent Validation of Velnacrine's Therapeutic Window in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic window of Velnacrine, an acetylcholinesterase inhibitor previously investigated for Alzheimer's disease, alongside other prominent drugs in its class: Tacrine, Donepezil, Rivastigmine, and Galantamine. Due to the discontinuation of this compound's development because of hepatotoxicity observed in clinical trials, comprehensive preclinical data, particularly regarding its therapeutic index, is limited. This guide summarizes the available preclinical efficacy and toxicity data to offer a comparative perspective for research and development purposes.
Comparative Analysis of Preclinical Data
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range between the minimal effective dose (or ED50) and the dose at which toxicity occurs (or LD50). A wider therapeutic window is generally indicative of a safer drug. The following tables compile available preclinical data for this compound and its comparators.
Table 1: Preclinical Efficacy of Acetylcholinesterase Inhibitors
| Compound | Animal Model | Efficacy Endpoint | Effective Dose (mg/kg) | Citation |
| This compound | Data not readily available in preclinical models. Clinical studies showed modest cognitive improvement at doses up to 225 mg/day, but these were overshadowed by safety concerns. | Cognitive Improvement | N/A | [1][2][3][4] |
| Tacrine | Rat | Reversal of quinuclidinyl benzilate-induced amnesia (Water Maze) | 5.2 | [5] |
| Donepezil | APP23 Transgenic Mice (Alzheimer's Model) | Reduction of cognitive deficits (Morris Water Maze) | 0.3 | [6][7][8] |
| Rivastigmine | APP23 Transgenic Mice (Alzheimer's Model) | Reduction of cognitive deficits (Morris Water Maze) | 0.5 | [6][9][10][11] |
| Galantamine | APP23 Transgenic Mice (Alzheimer's Model) | Reduction of cognitive deficits (Morris Water Maze) | 1.25 | [6][12][13] |
Note: The effective doses listed are not necessarily the ED50 values but represent doses at which significant efficacy was observed in the cited studies.
Table 2: Preclinical Acute Toxicity of Acetylcholinesterase Inhibitors
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Citation |
| This compound | Data not readily available. Development was halted due to hepatotoxicity in humans. | N/A | N/A | [1][3] |
| Tacrine Derivative (6-chlorotacrine) | Rat (male) | i.p. | 9.0 | [5] |
| Donepezil | Data not readily available in cited preclinical studies. | N/A | N/A | |
| Rivastigmine | Data not readily available in cited preclinical studies. | N/A | N/A | |
| Galantamine | Mouse | Oral | 15-45 | [14] |
| Rat | Oral | >36 (mortality noted from 36 mg/kg) | [14] |
Table 3: Comparative Therapeutic Index (TI)
The therapeutic index (TI = LD50 / ED50) is a quantitative measure of the safety of a drug. Due to the limited availability of directly comparable ED50 and LD50 values from single studies, a precise calculation and direct comparison of the therapeutic indices for all compounds is challenging. However, based on the available data, a qualitative assessment suggests that this compound's narrow therapeutic window, primarily driven by its significant hepatotoxicity at clinically relevant doses, was a major factor in its discontinuation. For the other compounds, the provided data can be used to make estimations, but these should be interpreted with caution due to the variability in experimental designs across different studies.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase.
Caption: Workflow for assessing cognitive enhancement using the Morris Water Maze.
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)
-
Brain tissue homogenate (e.g., from rats or mice)
-
Test compounds (this compound and comparators) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Tissue Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold phosphate buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used as the enzyme source.
-
Assay Mixture: In a 96-well plate, add in the following order:
-
200 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of the brain homogenate supernatant
-
10 µL of the test compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 10 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculation: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Scopolamine-Induced Amnesia Model in Rodents
This is a common pharmacological model to screen for drugs with potential cognitive-enhancing effects.
Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory, mimicking some of the cognitive symptoms of Alzheimer's disease. The ability of a test compound to reverse these deficits is a measure of its pro-cognitive potential.
Animals:
-
Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g)
Materials:
-
Scopolamine hydrobromide (dissolved in saline)
-
Test compounds (this compound and comparators)
-
Behavioral apparatus (e.g., Morris Water Maze, Elevated Plus Maze, Passive Avoidance Task)
Procedure (using Morris Water Maze):
-
Habituation: Allow the animals to acclimate to the experimental room and handling for at least 3-4 days before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound) intraperitoneally (i.p.) or orally (p.o.) at a predetermined time (e.g., 30-60 minutes) before the behavioral test.
-
Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, i.p. for mice) approximately 30 minutes before the start of the Morris Water Maze acquisition trials.
-
Morris Water Maze Task:
-
Acquisition Phase: Train the animals to find a hidden platform in a circular pool of water over several trials for 4-5 consecutive days. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the performance of the drug-treated group with the scopolamine-only group and a vehicle control group. A significant reduction in escape latency and an increase in time spent in the target quadrant in the drug-treated group indicate a reversal of scopolamine-induced memory impairment.
Preclinical Hepatotoxicity Assessment in Rodents
This is a crucial step in preclinical safety evaluation, especially for compounds like this compound with known clinical hepatotoxicity.
Principle: To assess the potential of a drug to cause liver injury by monitoring biochemical markers in the blood and by histopathological examination of the liver tissue after acute or repeated drug administration.
Animals:
-
Male Wistar rats or C57BL/6 mice
Procedure (Acute Toxicity):
-
Dose Administration: Administer single, escalating doses of the test compound to different groups of animals. A control group receives the vehicle.
-
Observation: Monitor the animals for clinical signs of toxicity and mortality over a period of 14 days.
-
Blood Collection: Collect blood samples at various time points (e.g., 24, 48, 72 hours post-dose) for biochemical analysis.
-
Biochemical Analysis: Measure the serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP), as well as bilirubin levels. Significant elevations in these markers are indicative of liver damage.
-
Histopathology: At the end of the study, euthanize the animals and collect the liver. Fix the liver tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E). A qualified pathologist should examine the slides for signs of liver injury, such as necrosis, inflammation, steatosis, and cholestasis.
Procedure (Sub-chronic Toxicity):
-
Repeated Dosing: Administer the test compound daily for a period of 28 or 90 days at three different dose levels (low, mid, high).
-
Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.
-
Interim and Terminal Blood and Tissue Collection: Perform blood and tissue collection as described in the acute toxicity protocol at the end of the study, and potentially at interim time points.
This guide provides a framework for comparing the preclinical therapeutic window of this compound with other acetylcholinesterase inhibitors. The provided experimental protocols offer standardized methods for researchers to conduct their own independent validation studies. The significant hepatotoxicity associated with this compound underscores the critical importance of thorough preclinical safety assessments in drug development.
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterase Inhibitor 6-Chlorotacrine - In Vivo Toxicological Profile and Behavioural Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Symptomatic effect of donepezil, rivastigmine, galantamine and memantine on cognitive deficits in the APP23 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sub-chronic donepezil on brain Abeta and cognition in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rivastigmine reverses cognitive deficit and acetylcholinesterase activity induced by ketamine in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galantamine nanoparticles outperform oral galantamine in an Alzheimer's rat model: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
Safety Operating Guide
Proper Disposal Procedures for Velnacrine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of velnacrine in a laboratory setting. The following procedures are based on general best practices for the disposal of pharmacologically active and potentially hazardous research chemicals.
This compound, an acetylcholinesterase inhibitor and a metabolite of tacrine, should be handled with care. Due to the toxic properties of its parent compound, tacrine, it is prudent to manage this compound as a hazardous chemical waste.[1] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.
Key Data for this compound
| Property | Value |
| Chemical Name | 9-amino-1,2,3,4-tetrahydroacridin-1-ol |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.26 g/mol |
| Known Hazards (inferred from Tacrine) | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[1] |
| RCRA Hazardous Waste Classification | Not explicitly listed. However, due to its pharmacological activity and the toxicity profile of related compounds, it should be managed as a characteristic hazardous waste (toxic). |
| DEA Controlled Substance Status | Not a controlled substance.[2][3][4] |
Experimental Protocols for Disposal
Specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal are not documented in publicly available literature. Therefore, the recommended procedure is to not attempt chemical degradation in the laboratory unless a validated protocol is available. The primary disposal method is through a licensed hazardous waste management service.
Operational Disposal Plan
The following step-by-step guidance outlines the procedure for the safe disposal of this compound waste from a laboratory.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, nitrile gloves, and safety glasses.[5]
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Designate a specific, compatible container for this compound waste. A clearly labeled, sealable polyethylene or glass container is recommended.[2][6]
-
Collect all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in this designated waste container.
3. Labeling of Waste Container:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
Ensure the label is securely attached and legible.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[1][7]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[1][6]
5. Arranging for Disposal:
-
Once the waste container is full, or on a regular schedule, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Follow all institutional and local regulations for hazardous waste disposal.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 3. dea.gov [dea.gov]
- 4. Controlled Substances - Rosalind Franklin University [rosalindfranklin.edu]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Velnacrine
Essential Safety and Handling Guide for Velnacrine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the known toxicological properties of this compound from clinical studies, safety information for the structurally related compound Tacrine, and standard best practices for handling hazardous pharmaceutical compounds in a research setting.[1][2][3] Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local and federal regulations.
This compound is a cholinesterase inhibitor and a metabolite of Tacrine.[4] Clinical research on this compound was halted due to its toxic nature, particularly evidence of hepatotoxicity (liver damage).[2][5][6] Therefore, it must be handled as a hazardous substance with appropriate precautions to minimize exposure.
Hazard Summary and Quantitative Data
Given the absence of a dedicated SDS for this compound, the hazard profile is inferred from its parent compound, Tacrine, and clinical findings.
| Hazard Category | Description | Source Citation |
| Acute Toxicity (Oral) | Inferred from Tacrine: Toxic if swallowed. | [3] |
| Acute Toxicity (Dermal) | Inferred from Tacrine: Toxic in contact with skin. | [3] |
| Acute Toxicity (Inhalation) | Inferred from Tacrine: Toxic if inhaled. | [3] |
| Skin Irritation | Inferred from Tacrine: Causes skin irritation. | [3] |
| Eye Irritation | Inferred from Tacrine: Causes serious eye irritation. | [3] |
| Carcinogenicity | Inferred from Tacrine: Suspected of causing cancer. | [3] |
| Organ Toxicity | This compound Specific: Clinical studies showed a significant incidence of abnormal liver function tests, indicating hepatotoxicity. Other adverse effects noted include seizures at high doses, diarrhea, rash, nausea, and dizziness.[2][5][6] | [2][5][6] |
Occupational Exposure Limits (OELs): No specific OELs have been established for this compound. In the absence of an OEL, it is crucial to handle this compound with engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level.
Personal Protective Equipment (PPE) and Handling Procedures
Based on the potential hazards, the following PPE and handling procedures are essential for any work involving this compound.
Required Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated, torn, or after extended use. |
| Eye/Face Protection | ANSI-rated safety glasses with side shields are mandatory at a minimum. When there is a risk of splashes or handling powder outside of a containment system, chemical safety goggles and a face shield are required. |
| Skin and Body Protection | A lab coat with long sleeves and tight cuffs is required. For procedures with a higher risk of contamination, a disposable, back-closing gown made of a low-permeability fabric should be used. |
| Respiratory Protection | For all procedures involving this compound powder (e.g., weighing, preparing solutions), a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation. All work with powders should be performed within a certified chemical fume hood or other ventilated enclosure. |
Step-by-Step Handling Protocol
-
Preparation and Designated Area:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any dust or aerosols.
-
Cover the work surface with a disposable, absorbent, plastic-backed pad. This will help contain spills and simplify cleanup.
-
Ensure that a safety shower and eyewash station are readily accessible.[7]
-
-
Weighing Solid this compound:
-
Perform all weighing of powdered this compound within a chemical fume hood or a ventilated balance enclosure.
-
Use a dedicated set of utensils (spatulas, weigh boats).
-
Handle the compound gently to avoid generating airborne dust.
-
-
Preparing Solutions:
-
When dissolving the compound, add the solvent to the this compound powder slowly to avoid splashing.
-
Keep containers closed whenever possible.
-
-
Post-Handling Decontamination:
-
Wipe down the work area and any equipment used with an appropriate deactivating solution (if known) or a soap and water solution, followed by a water rinse.
-
Carefully remove and dispose of the disposable bench liner.
-
Remove outer gloves before leaving the immediate work area and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Disposal Plan
All this compound waste is considered hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.
Waste Segregation and Disposal Procedures
-
Solid Waste:
-
Collect all disposable materials contaminated with this compound, including gloves, gowns, bench liners, and weigh boats, in a clearly labeled, sealed plastic bag.
-
Place the sealed bag into a designated hazardous waste container for solids.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound contaminated gloves and wipes").
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8] Follow all institutional procedures for waste manifest and pickup requests.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
